molecular formula C7H2Cl2F3NO2 B1323508 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid CAS No. 503437-19-2

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

Cat. No.: B1323508
CAS No.: 503437-19-2
M. Wt: 259.99 g/mol
InChI Key: PZBCYMXYIZQNFE-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C7H2Cl2F3NO2 and its molecular weight is 259.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO2/c8-3-1-2(7(10,11)12)4(6(14)15)5(9)13-3/h1H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBCYMXYIZQNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620591
Record name 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503437-19-2
Record name 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its trifluoromethyl group and chlorine substituents significantly influence its physicochemical properties, making it a compound of interest for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical characteristics, and analytical methodologies.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various research and development settings.

PropertyValueReference(s)
IUPAC Name 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid[1]
CAS Number 503437-19-2[2]
Molecular Formula C₇H₂Cl₂F₃NO₂[3]
Molecular Weight 260.00 g/mol [3]
Melting Point 79-80 °C[1]
Boiling Point 318.132 °C at 760 mmHg[1]
Solubility Data not available in the public domain.
pKa Data not available in the public domain.
Appearance White to off-white crystalline solid (inferred from related compounds)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the hydrolysis of its corresponding nitrile precursor, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile. The following protocol is adapted from a patented method for a structurally similar compound[4].

Reaction:

2,6-dichloro-4-(trifluoromethyl)nicotinonitrile → this compound

Materials and Reagents:

  • 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile

  • 70% Sodium Hydroxide (NaOH) solution

  • 70% Ethanol (EtOH) solution

  • 8% Hydrochloric acid (HCl) solution

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a thermometer, add a 70% NaOH solution and a 70% ethanol solution.

  • Under constant stirring, add 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile to the solution.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add an 8% solution of dilute hydrochloric acid to adjust the pH to an acidic range, which will cause the product to precipitate.

  • Collect the solid precipitate by filtration.

  • Wash the collected solid with deionized water.

  • Dry the product under vacuum to obtain this compound.

Purification

The crude this compound can be purified by recrystallization. A suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, has been shown to be effective for related compounds[4].

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add petroleum ether until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a suitable technique for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with a formic acid modifier is a common starting point for the analysis of nicotinic acid derivatives[5][6].

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) in negative ion mode is expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 258.9. Isotope dilution mass spectrometry can be employed for quantitative analysis[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum is expected to show a singlet for the proton at the 5-position of the pyridine ring. The chemical shifts in the ¹³C NMR spectrum will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. For comparison, the NMR spectra of nicotinic acid have been well-documented[8][9].

Biological Activity

There is currently no publicly available information on the specific biological activity or mechanism of action of this compound. While nicotinic acid (Vitamin B3) is a well-known lipid-lowering agent, and other halogenated nicotinic acid derivatives have shown biological effects, it is not scientifically sound to extrapolate these activities to the title compound without experimental evidence. Further research is required to determine its pharmacological profile.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile hydrolysis Hydrolysis - 70% NaOH - 70% EtOH - Reflux, 6h start->hydrolysis 1 acidification Acidification - 8% HCl - Precipitation hydrolysis->acidification 2 filtration1 Filtration & Washing - Deionized Water acidification->filtration1 3 drying1 Drying - Vacuum filtration1->drying1 4 crude_product Crude Product drying1->crude_product 5 recrystallization Recrystallization - Ethyl Acetate - Petroleum Ether crude_product->recrystallization Proceed to Purification filtration2 Filtration & Washing - Cold Petroleum Ether recrystallization->filtration2 6 drying2 Drying - Vacuum filtration2->drying2 7 pure_product Pure Product This compound drying2->pure_product 8

References

In-depth Technical Guide: 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid (CAS 503437-19-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid, with the CAS number 503437-19-2, is a halogenated pyridine derivative containing a trifluoromethyl group. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its chemical structure, featuring reactive chloro and carboxylic acid functionalities alongside the electron-withdrawing trifluoromethyl group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on technical details relevant to research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

PropertyValue
CAS Number 503437-19-2
Molecular Formula C₇H₂Cl₂F₃NO₂
Molecular Weight 260.00 g/mol
Appearance White to off-white solid
Storage Conditions Store in an inert atmosphere, at 2-8°C.[1]

Synthesis

One patented method outlines the preparation of 4-trifluoromethylnicotinic acid, which involves the hydrolysis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine followed by catalytic hydrogenolysis. This suggests that this compound could be an intermediate in this pathway, formed after the hydrolysis of the nitrile group to a carboxylic acid, but before the removal of the chlorine atoms.

A general workflow for the synthesis of related compounds, which may be adapted for the synthesis of the title compound, is described below.

Experimental Workflow: General Synthesis of Halogenated Trifluoromethyl Nicotinic Acids

G Start Starting Materials (e.g., trifluoroacetoacetate, cyanoacetamide) Cyclization Cyclization Start->Cyclization Chlorination Chlorination (e.g., with POCl₃) Cyclization->Chlorination Hydrolysis Hydrolysis of Nitrile (if applicable) Chlorination->Hydrolysis Intermediate 2,6-Dichloro-4-(trifluoromethyl) nicotinic acid Hydrolysis->Intermediate Hydrogenolysis Catalytic Hydrogenolysis (e.g., Pd/C, H₂) Intermediate->Hydrogenolysis Final_Product Final Product (e.g., 4-(trifluoromethyl)nicotinic acid) Hydrogenolysis->Final_Product

References

In-Depth Technical Guide: Molecular Structure of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid. The information is intended to support research and development activities in medicinal chemistry, agrochemicals, and material science.

Chemical Identity and Properties

This compound, also known by its IUPAC name 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid, is a halogenated pyridine derivative. The presence of two chlorine atoms and a trifluoromethyl group significantly influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 503437-19-2
Molecular Formula C₇H₂Cl₂F₃NO₂
Molecular Weight 259.997 g/mol
Melting Point 79-80 °C
Boiling Point 318.132 °C at 760 mmHg
Appearance Solid (form not specified)

Molecular Structure

The core of the molecule is a pyridine ring, substituted at positions 2 and 6 with chlorine atoms, at position 4 with a trifluoromethyl group, and at position 3 with a carboxylic acid group. The electron-withdrawing nature of the chlorine and trifluoromethyl substituents makes the pyridine ring electron-deficient, which is a key factor in its reactivity.

2_6_Dichloro_4_trifluoromethyl_nicotinic_acid Molecular Structure of this compound N1 N C2 C N1->C2 C3 C C2->C3 Cl1 Cl C2->Cl1 C4 C C3->C4 C8 C C3->C8 C5 C C4->C5 C7 C C4->C7 C6 C C5->C6 C6->N1 Cl2 Cl C6->Cl2 F1 F C7->F1 F2 F C7->F2 F3 F C7->F3 O1 O C8->O1 O2 OH C8->O2

Caption: 2D representation of this compound.

Synthesis and Reactivity

Another described reaction involving this compound is its use as a starting material for the synthesis of 4-(trifluoromethyl)nicotinic acid through hydrogenolysis. This reaction demonstrates the reactivity of the chloro substituents, which can be selectively removed under specific catalytic conditions.

Experimental Protocol: Hydrogenolysis of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to 4-(Trifluoromethyl)nicotinic acid

This protocol describes the conversion of the methyl ester of the title compound to 4-(Trifluoromethyl)nicotinic acid, illustrating a key reaction of this class of molecules.

  • Materials:

    • Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate (5g, 0.0192 mol)

    • 10% Palladium on carbon (Pd/C), 63.45% water content (0.3g)

    • Sodium acetate trihydrate (CH₃COONa·3H₂O) (5.25g, 0.0389 mol)

    • Ethanol (20 mL)

    • Nitrogen gas

    • Hydrogen gas

    • Ethyl acetate

    • Saturated brine

    • Anhydrous sodium sulfate

    • Hydrochloric acid

  • Procedure:

    • To a 100 mL three-necked flask, add Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 10% Pd/C, sodium acetate trihydrate, and ethanol.

    • Stir the mixture to dissolve the solids.

    • Purge the flask with nitrogen gas three times to remove air.

    • Replace the nitrogen atmosphere with hydrogen gas (2 purges).

    • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 8 hours, or until hydrogen uptake ceases.

    • Filter the reaction mixture to recover the palladium on carbon catalyst.

    • Wash the filter cake with ethanol (3 times).

    • Combine the filtrates and remove the solvent by rotary evaporation.

    • To the resulting solid, add 20 mL of water and shake to dissolve.

    • Adjust the pH of the aqueous solution to 2-3 with hydrochloric acid.

    • Extract the product with ethyl acetate (3 times).

    • Combine the organic phases and wash with saturated brine (3 times).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield the product.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product SM1 Methyl 2,6-dichloro-4- (trifluoromethyl)nicotinate Reaction Hydrogenolysis (Room Temp, 8h, H2 atm) SM1->Reaction SM2 10% Pd/C SM2->Reaction SM3 CH3COONa·3H2O SM3->Reaction SM4 Ethanol SM4->Reaction Filtration Filtration Reaction->Filtration Evaporation1 Rotary Evaporation Filtration->Evaporation1 Dissolution Dissolution in Water Evaporation1->Dissolution Acidification Acidification (pH 2-3) Dissolution->Acidification Extraction Ethyl Acetate Extraction Acidification->Extraction Washing Brine Wash Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation2 Rotary Evaporation Drying->Evaporation2 Product 4-(Trifluoromethyl)nicotinic acid Evaporation2->Product

Caption: Workflow for the synthesis of 4-(Trifluoromethyl)nicotinic acid.

Spectroscopic Data

As of the date of this guide, experimental spectroscopic data for this compound is not publicly available. The following tables provide predicted spectroscopic characteristics based on the known structure and data from analogous compounds. These should be used for reference and confirmed with experimental data.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0-8.5s1HH-5
~10-13br s1HCOOH

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~165-170C=O
~150-155C-2, C-6
~140-145C-4
~120-125 (q)CF₃
~120-125C-3
~115-120C-5

Table 4: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~ -60 to -70sCF₃

Table 5: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H (carboxylic acid)
~1700C=O (carboxylic acid)
~1600, ~1470C=C, C=N (aromatic ring)
1100-1350C-F (trifluoromethyl)
700-850C-Cl

Biological Activity and Applications

While specific biological activity data for this compound is limited, the structural motifs present suggest potential applications in drug discovery and agrochemical development. Nicotinic acid and its derivatives are known to play crucial roles in various biological processes. The introduction of halogens and a trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.

The related compound, 2,6-dichloroisonicotinic acid, has been shown to be an inducer of plant defense responses and an inhibitor of catalase activity.[4] This suggests that this compound could also possess interesting biological properties.

The trifluoromethylpyridine moiety is a key structural feature in a number of active agrochemical and pharmaceutical ingredients.[5][6] Therefore, this compound represents a valuable building block for the synthesis of novel bioactive molecules.

logical_relationship cluster_compound This compound cluster_features Structural Features cluster_properties Potential Properties & Applications Compound Core Structure Nicotinic_Acid Nicotinic Acid Scaffold Compound->Nicotinic_Acid Halogenation 2,6-Dichloro Substitution Compound->Halogenation Trifluoromethyl 4-Trifluoromethyl Group Compound->Trifluoromethyl Bioactivity Modulated Biological Activity Nicotinic_Acid->Bioactivity Metabolic_Stability Enhanced Metabolic Stability Halogenation->Metabolic_Stability Binding_Affinity Altered Target Binding Halogenation->Binding_Affinity Trifluoromethyl->Metabolic_Stability Lipophilicity Increased Lipophilicity Trifluoromethyl->Lipophilicity Drug_Discovery Drug Discovery Intermediate Bioactivity->Drug_Discovery Agrochemicals Agrochemical Synthesis Bioactivity->Agrochemicals Metabolic_Stability->Drug_Discovery Metabolic_Stability->Agrochemicals Lipophilicity->Drug_Discovery Binding_Affinity->Drug_Discovery

Caption: Relationship between structure and potential applications.

Safety Information

Appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area and to wear suitable personal protective equipment, including gloves and eye protection. Avoid the formation of dust and aerosols.[1]

Conclusion

This compound is a synthetically valuable compound with potential applications in the development of new pharmaceuticals and agrochemicals. While detailed experimental data is currently sparse in the public domain, its structural features suggest it is a promising scaffold for further investigation. This guide provides a summary of the available information and a framework for future research and development involving this molecule.

References

Spectroscopic Profile of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,6-dichloro-4-(trifluoromethyl)nicotinic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic characteristics based on data from structurally related molecules and established principles of spectroscopic analysis. Detailed, generalized experimental protocols for obtaining such data are also provided to facilitate the characterization of this and similar compounds.

Chemical Structure and Properties

  • IUPAC Name: 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid

  • CAS Number: 503437-19-2

  • Molecular Formula: C₇H₂Cl₂F₃NO₂

  • Molecular Weight: 260.00 g/mol

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar substituted nicotinic acids and pyridines.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.5s1HH-5 (aromatic proton)
>10 (broad)s1H-COOH

Note: The exact chemical shift of the aromatic proton may vary depending on the solvent used. The carboxylic acid proton is often broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~165 - 175-COOH
~150 - 160C-2, C-6 (C-Cl)
~140 - 150 (q)C-4 (C-CF₃)
~120 - 130 (q, ¹JCF ≈ 270-280 Hz)-CF₃
~120 - 130C-3
~115 - 125C-5

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts are estimates and can be influenced by the solvent.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300 (broad)StrongO-H stretch (carboxylic acid)
~1700 - 1730StrongC=O stretch (carboxylic acid dimer)
~1550 - 1600MediumC=C and C=N stretching (aromatic ring)
~1100 - 1350StrongC-F stretching (trifluoromethyl group)
~700 - 850StrongC-Cl stretching

Note: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
259/261/263[M]⁺∙ Molecular ion peak cluster (isotopic pattern for 2 Cl atoms)
242/244/246[M-OH]⁺
214/216/218[M-COOH]⁺
190[M-Cl-CO]⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (using ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Impact (EI) or Electrospray Ionization (ESI) source)

Procedure (using EI):

  • Dissolve a small amount of the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionize the sample using a standard electron energy (typically 70 eV).

  • Scan a suitable mass range to detect the molecular ion and fragment ions.

  • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR FTIR Spectroscopy Purification->IR Initial Functional Group Analysis NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR MS Mass Spectrometry NMR->MS Structural Elucidation Elemental Elemental Analysis MS->Elemental Confirmation of Molecular Formula Analysis Correlate all Spectroscopic Data Elemental->Analysis Confirmation Structure Confirmation Analysis->Confirmation

Workflow for the synthesis and spectroscopic characterization of a novel compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers are encouraged to use these predicted data and protocols as a starting point for their own experimental work.

Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2,6-dichloro-4-(trifluoromethyl)nicotinic acid, a key intermediate in the development of various agrochemicals and pharmaceuticals. The document details the core chemical transformations, experimental methodologies, and quantitative data associated with the synthesis, offering a comprehensive resource for laboratory and process development.

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a trifluoromethyl group and two chlorine atoms on the pyridine ring, imparts specific physicochemical properties that are often sought after in the design of bioactive molecules. The synthesis of this compound typically involves a multi-step sequence, beginning with acyclic precursors and proceeding through key heterocyclic intermediates. This guide will focus on a prominent and well-documented synthetic route.

Core Synthesis Pathway

The most common and industrially relevant synthesis of this compound begins with the condensation of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. This initial step forms a dihydroxypyridine intermediate, which is subsequently chlorinated and then hydrolyzed to yield the final product. The overall transformation can be summarized in three key stages:

  • Stage 1: Cyclization to form 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.

  • Stage 2: Chlorination to produce 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile.

  • Stage 3: Hydrolysis of the nitrile to the carboxylic acid.

The logical flow of this synthesis is depicted in the following diagram.

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product A Ethyl 4,4,4-trifluoroacetoacetate C 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine A->C Cyclization (Potassium Hydroxide) B Cyanoacetamide B->C D 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile C->D Chlorination (POCl3) E This compound D->E Hydrolysis (Acid or Base)

Figure 1: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis pathway. It is important to note that the yield for the final hydrolysis step is an estimate based on analogous reactions due to the lack of a specific reported yield for this exact transformation.

Table 1: Reactants and Products

StepReactant(s)Product
1. Cyclization Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine
2. Chlorination 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
3. Hydrolysis 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrileThis compound

Table 2: Reaction Conditions and Yields

StepKey ReagentsSolventTemperatureTimeYield
1. Cyclization Potassium HydroxideEthanolRefluxNot SpecifiedHigh
2. Chlorination Phosphorus Oxychloride (POCl₃)Neat or Inert Solvent100-150°CSeveral HoursGood to High
3. Hydrolysis NaOH (aq) or H₂SO₄Water/EthanolReflux6-12 hours~97% (estimated)

Detailed Experimental Protocols

The following protocols are based on procedures outlined in the scientific literature and patents.

Stage 1: Synthesis of 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine

This step involves the base-catalyzed cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.

G reagents Ethyl 4,4,4-trifluoroacetoacetate Cyanoacetamide Potassium Hydroxide reaction Mix and Reflux reagents->reaction solvent Ethanol solvent->reaction workup Acidification and Filtration reaction->workup product 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine workup->product

Figure 2: Workflow for the synthesis of the dihydroxy intermediate.

Protocol:

  • To a solution of potassium hydroxide in ethanol, add ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.

  • Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete (monitoring by TLC or LC-MS is recommended).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Stage 2: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

The dihydroxy intermediate is chlorinated using a strong chlorinating agent, typically phosphorus oxychloride.

G start 2,6-Dihydroxy-3-cyano-4- (trifluoromethyl)pyridine reaction Heat to 100-150°C start->reaction reagent Phosphorus Oxychloride (POCl3) reagent->reaction workup Quench with Ice-Water Extract with Organic Solvent reaction->workup product 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile workup->product

Figure 3: Workflow for the chlorination of the dihydroxy intermediate.

Protocol:

  • In a reaction vessel equipped with a reflux condenser and a gas scrubber, carefully add phosphorus oxychloride to 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.

  • Heat the mixture to a temperature between 100°C and 150°C and maintain for several hours until the reaction is complete.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Stage 3: Synthesis of this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid. The following protocol is adapted from a procedure for a structurally similar compound and is expected to give a high yield.[1]

G start 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile reaction Reflux for 6 hours start->reaction reagents 70% NaOH solution 70% Ethanol solution reagents->reaction workup Cool to Room Temperature Acidify with 8% HCl Filter and Dry reaction->workup product This compound workup->product

References

Starting materials for 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 2,6-dichloro-4-(trifluoromethyl)nicotinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the starting materials, reaction protocols, and quantitative data to support laboratory and process development efforts.

Synthetic Pathways Overview

The synthesis of this compound can be approached through two main strategies:

  • Ring Formation and Subsequent Functionalization: This common and effective method involves the initial construction of a substituted pyridine ring, followed by chlorination and hydrolysis to yield the final product.

  • Functionalization of a Pre-formed Pyridine Ring: This alternative approach begins with a commercially available substituted pyridine, which is then functionalized to introduce the carboxylic acid group.

This guide will focus on the first pathway, for which more detailed experimental data is available.

Pathway 1: Ring Formation and Functionalization

This synthetic route commences with the condensation of readily available starting materials to form a dihydroxypyridine intermediate, which is subsequently chlorinated and hydrolyzed.

Logical Workflow of Synthesis

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A Ethyl 4,4,4-trifluoroacetoacetate C 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine A->C Potassium Hydroxide B Cyanoacetamide B->C Potassium Hydroxide D 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine C->D Phosphorus Oxychloride (POCl3) E This compound D->E NaOH / H2O, EtOH

Caption: Synthetic pathway from starting materials to the final product.

Experimental Protocols

Step 1: Synthesis of 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine

This initial step involves the cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide.

  • Materials:

    • Ethyl 4,4,4-trifluoroacetoacetate

    • Cyanoacetamide

    • Potassium Hydroxide (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser and thermometer, dissolve ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide in ethanol.

    • Add a catalytic amount of potassium hydroxide to the solution.

    • Heat the mixture to reflux and maintain for a specified period to drive the cyclization reaction.

    • Upon completion, cool the reaction mixture and acidify to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.

Step 2: Synthesis of 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine

The dihydroxy intermediate is then chlorinated using a strong chlorinating agent.

  • Materials:

    • 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine

    • Phosphorus Oxychloride (POCl₃)

  • Procedure:

    • In a suitable reaction vessel, suspend 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine in an excess of phosphorus oxychloride.

    • Heat the mixture to reflux and maintain for several hours to ensure complete chlorination.

    • After the reaction is complete, carefully quench the excess phosphorus oxychloride with ice water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer, dry over a drying agent, and concentrate under reduced pressure to obtain 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid.

  • Materials:

    • 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine

    • Sodium Hydroxide (70% solution)

    • Ethanol (70% solution)

    • Hydrochloric Acid (8% solution)

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser and thermometer, add a 70% sodium hydroxide solution and a 70% ethanol solution.

    • Add 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine to the stirred solution.

    • Heat the mixture to reflux for 6 hours.[1]

    • Cool the reaction to room temperature and adjust the pH to acidic with an 8% solution of hydrochloric acid, which will cause the product to precipitate.[1]

    • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Quantitative Data Summary
StepProductReagentsConditionsYieldPurityReference
12,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridineEthyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide, KOHReflux in EthanolHigh---INVALID-LINK--
22,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine, POCl₃RefluxHigh---INVALID-LINK--
3This compound2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine, NaOH, EtOH/H₂OReflux, 6h97.2%---INVALID-LINK--

Alternative Hydrolysis Protocol

An alternative method for the hydrolysis of a similar substrate, 2,6-dichloro-5-fluoro-3-cyanopyridine, has been reported and may be adaptable.[2]

  • Materials:

    • 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine

    • Sulfuric Acid (96%)

    • Water

  • Procedure:

    • Dissolve the dichlorocyanopyridine derivative in 96% sulfuric acid at 40-45°C.

    • Heat the solution to 70-75°C for 1 hour.

    • Carefully add water dropwise while maintaining the temperature between 90-95°C.

    • Continue stirring at 105°C for 1.5 hours.

    • Add more water at 90°C and then cool the mixture to room temperature to precipitate the product.

This alternative protocol offers a different solvent and temperature profile that may be advantageous depending on the specific laboratory setup and desired purity profile.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with high yields using readily available starting materials. The key steps of cyclization, chlorination, and hydrolysis are well-documented in patent literature, providing a solid foundation for researchers and drug development professionals. The provided protocols and data serve as a comprehensive guide for the successful synthesis of this important chemical intermediate.

References

The Synthetic Versatility of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid: A Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid, a halogenated pyridine derivative, stands as a pivotal building block in the landscape of modern synthetic chemistry. Its unique structural arrangement, featuring two reactive chlorine atoms and an electron-withdrawing trifluoromethyl group, offers a versatile platform for the construction of complex molecular architectures. This guide delves into the core applications of this compound, with a primary focus on its established role in the synthesis of agrochemicals and its burgeoning potential within medicinal chemistry. Through a comprehensive review of its synthesis, reactivity, and the biological activities of its derivatives, this document aims to provide researchers and drug development professionals with a thorough understanding of the strategic value of this compound as a scaffold for innovation.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in both agrochemical and pharmaceutical research to enhance biological activity, metabolic stability, and lipophilicity.[1] The pyridine scaffold, a privileged structure in medicinal chemistry, when combined with these fluorine-containing moieties, gives rise to a class of compounds with significant therapeutic and commercial potential. This compound (CAS No: 503437-19-2, Molecular Formula: C₇H₂Cl₂F₃NO₂) is a prime exemplar of such a strategic building block.[2][3][4] Its chemical reactivity, governed by the interplay of the carboxylic acid function, the two chlorine substituents, and the trifluoromethyl group, allows for a diverse range of chemical transformations, making it a valuable starting material for the synthesis of novel bioactive compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₇H₂Cl₂F₃NO₂[2]
Molecular Weight 260.00 g/mol [3]
CAS Number 503437-19-2[2][4]
Appearance White to off-white solid
Purity ≥95% - 97%[2][4]

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that has been the subject of considerable optimization to ensure efficiency and yield. A common synthetic route is outlined below.

Synthesis_of_2_6_Dichloro_4_trifluoromethyl_nicotinic_acid A Ethyl 4,4,4-trifluoroacetoacetate B Enamine intermediate A->B Reaction with amine C 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile B->C Cyclization D 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile C->D Chlorination (e.g., POCl3) E This compound D->E Hydrolysis

Figure 1: General synthetic pathway to this compound.
Detailed Experimental Protocol: A Representative Synthesis

A frequently employed synthetic strategy involves the cyclization of an enamine derived from ethyl 4,4,4-trifluoroacetoacetate, followed by chlorination and hydrolysis.

Step 1: Synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile A mixture of ethyl 4,4,4-trifluoroacetoacetate and an appropriate amine is reacted to form an enamine intermediate. This intermediate is then cyclized, often with a reagent like cyanoacetamide in the presence of a base, to yield 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile.

Step 2: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile The dihydroxy intermediate is chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst, to replace the hydroxyl groups with chlorine atoms. This step is crucial for activating the pyridine ring for subsequent nucleophilic substitution reactions.

Step 3: Hydrolysis to this compound The nitrile group of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile is hydrolyzed to a carboxylic acid. This is typically achieved under acidic or basic conditions, followed by acidification to precipitate the final product.

Applications in Agrochemicals: The Flonicamid Story

The most prominent and well-documented application of this compound is as a key intermediate in the synthesis of the insecticide flonicamid.[5][6] Flonicamid is a selective aphicide that acts as a feeding blocker, providing effective control of a wide range of sucking insects.

Flonicamid_Synthesis Core This compound Intermediate1 Amide Intermediate Core->Intermediate1 Amidation Flonicamid Flonicamid Intermediate1->Flonicamid Further functionalization

Figure 2: Role of the core scaffold in Flonicamid synthesis.

Potential Applications in Medicinal Chemistry: A Scaffold for Drug Discovery

While direct applications in marketed drugs are not yet prevalent, the structural motifs present in this compound are of significant interest in medicinal chemistry. The dichloropyridine core allows for selective functionalization at the 2- and 6-positions, while the trifluoromethyl group can enhance potency and improve pharmacokinetic properties.

As a Scaffold for Kinase Inhibitors

The trifluoromethyl-substituted pyridine ring is a common feature in many kinase inhibitors.[7] The chlorine atoms on the this compound scaffold can be displaced by various nucleophiles, such as amines, to generate libraries of compounds for screening against different kinase targets. The general workflow for such a discovery process is depicted below.

Kinase_Inhibitor_Discovery_Workflow Start This compound Step1 Amide formation / Esterification Start->Step1 Step2 Nucleophilic aromatic substitution at C2/C6 with diverse amines Step1->Step2 Step3 Library of substituted pyridine derivatives Step2->Step3 Step4 High-throughput screening against kinase panel Step3->Step4 Hit Hit compounds with potent kinase inhibition Step4->Hit

Figure 3: Conceptual workflow for kinase inhibitor discovery.

Although specific IC₅₀ values for direct derivatives are not publicly available, the general principle is supported by the prevalence of similar structures in patented kinase inhibitors.

Potential as a Scaffold for Other Therapeutic Targets

The versatility of the 2,6-dichloro-4-(trifluoromethyl)pyridine backbone extends beyond kinase inhibitors. The ability to introduce diverse functionalities at the 2, 3, and 6-positions opens up possibilities for targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atoms can influence the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions within a biological target.

Conclusion and Future Outlook

This compound is a commercially significant intermediate with a well-established role in the agrochemical industry. While its direct application in medicinal chemistry is still an emerging area, the inherent reactivity and the desirable properties imparted by its structural features make it a highly attractive scaffold for future drug discovery efforts. As the demand for novel therapeutic agents continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines. Further exploration of its synthetic transformations and the biological evaluation of its derivatives are warranted to fully unlock the therapeutic potential of this promising chemical entity.

References

A Technical Review of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid Derivatives: Synthesis, and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 2,6-dichloro-4-(trifluoromethyl)nicotinic acid and its derivatives. This scaffold has emerged as a key intermediate in the synthesis of biologically active molecules, particularly in the context of metabolic diseases. This document summarizes the known synthetic pathways and explores the biological rationale for the development of compounds derived from this nicotinic acid analog.

Introduction

This compound is a halogenated pyridine carboxylic acid derivative. The presence of electron-withdrawing chlorine and trifluoromethyl groups on the pyridine ring significantly influences its chemical reactivity and makes it a versatile building block in medicinal chemistry. While the biological activity of the parent acid has not been extensively reported, its utility as a precursor for more complex molecules with therapeutic potential is documented.

Synthesis of Derivatives

The primary documented application of this compound is in the synthesis of 1,8-naphthyridine derivatives. These compounds have been investigated for their potential as antidiabetic agents. The synthetic route involves the initial activation of the carboxylic acid, followed by reaction with an appropriate amine to form an amide bond, which then undergoes further cyclization and substitution reactions.

Experimental Protocol: Synthesis of 1,8-Naphthyridine Derivatives

The synthesis of 1,8-naphthyridine derivatives from this compound is detailed in patent literature[1]. The general procedure is as follows:

  • Activation of the Carboxylic Acid : this compound is converted to its more reactive acid chloride derivative. This is typically achieved by refluxing the acid in thionyl chloride. Alternatively, oxalyl chloride with a catalytic amount of dimethylformamide (DMF) can be used[1].

  • Amide Bond Formation : The resulting 2,6-dichloro-4-(trifluoromethyl)nicotinoyl chloride is reacted with a substituted aminopyridine without further purification to form the corresponding amide.

  • Cyclization and Further Modification : The intermediate amide undergoes subsequent intramolecular cyclization to form the 1,8-naphthyridine core. Further reactions, such as nucleophilic substitution of the chloro groups, are then carried out to generate a library of derivatives.

Below is a generalized workflow for the synthesis of these derivatives.

G cluster_synthesis Synthesis of 1,8-Naphthyridine Derivatives start This compound acid_chloride 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl Chloride start->acid_chloride Thionyl Chloride or Oxalyl Chloride/DMF amide_formation Amide Intermediate acid_chloride->amide_formation Substituted Aminopyridine cyclization 1,8-Naphthyridine Core amide_formation->cyclization Intramolecular Cyclization final_product Substituted 1,8-Naphthyridine Derivatives cyclization->final_product Nucleophilic Substitution

Caption: Synthetic workflow for 1,8-naphthyridine derivatives.

Biological Activity and Mechanism of Action

The derivatives of this compound, specifically the 1,8-naphthyridines, have been investigated for their potential in the treatment of diabetes. The proposed mechanism of action for these compounds involves the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway[1].

The cAMP signaling pathway plays a crucial role in glucose-dependent insulin secretion from pancreatic beta cells. Hormones such as glucagon-like peptide-1 (GLP-1) and pituitary adenylate cyclase-activating polypeptide (PACAP) bind to G-protein coupled receptors on these cells, leading to an increase in intracellular cAMP levels. This, in turn, activates a cascade of events that culminates in the exocytosis of insulin. The 1,8-naphthyridine derivatives synthesized from this compound are designed to influence this pathway, potentially by acting as agonists at these receptors or by inhibiting phosphodiesterases (PDEs) that degrade cAMP[1].

G cluster_pathway Proposed cAMP Signaling Pathway in Pancreatic Beta Cells GLP1_PACAP GLP-1 / PACAP GPCR GPCR GLP1_PACAP->GPCR binds AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE Phosphodiesterases (PDEs) cAMP->PDE degraded by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE->AMP Insulin_Exocytosis Insulin Exocytosis PKA->Insulin_Exocytosis promotes Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->GPCR potential agonist Naphthyridine->PDE potential inhibitor

Caption: Potential mechanism of action of 1,8-naphthyridine derivatives.

Quantitative Data

At present, there is a lack of publicly available quantitative biological data, such as IC50 or EC50 values, for this compound or its direct derivatives from peer-reviewed literature. The patent describing the 1,8-naphthyridine derivatives mentions in vivo testing in a rat model of glucose tolerance, but does not provide specific quantitative results for individual compounds[1].

Conclusion

This compound is a valuable synthetic intermediate, primarily utilized in the construction of more complex heterocyclic systems. Its derivatives, particularly 1,8-naphthyridines, have shown potential as modulators of the cAMP signaling pathway, with possible applications in the treatment of diabetes. Further research is required to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds. The development of detailed in vitro and in vivo studies will be crucial in determining the clinical viability of derivatives of this compound.

References

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid: Safety, Handling, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid. The content is intended for professionals in research, development, and manufacturing who work with this compound.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative. Its structural and chemical properties are summarized below.

PropertyValue
CAS Number 503437-19-2
Molecular Formula C₇H₂Cl₂F₃NO₂
Molecular Weight 260.00 g/mol
Appearance White to off-white solid
Purity Typically >95%

Safety and Handling Precautions

Strict adherence to safety protocols is essential when handling this compound due to its hazardous nature. The following precautions are based on available Safety Data Sheets (SDS).

Hazard Identification

The compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times in the laboratory:

PPE TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may also be required.
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.[2]
First Aid Measures

In case of exposure, follow these first aid procedures immediately:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
Skin Contact Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3] Remove and wash contaminated clothing before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice.[3]
Ingestion Do NOT induce vomiting. Seek immediate medical attention.[3]
Storage and Disposal
  • Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and store locked up.[3] Incompatible materials to avoid include strong oxidizing agents, strong bases, and amines.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Experimental Protocols

The following section details a potential synthesis route for this compound, derived from patent literature.

Synthesis of this compound

This synthesis is a multi-step process starting from the cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Final Product A Ethyl 4,4,4-trifluoroacetoacetate C Cyclization (Potassium Hydroxide) A->C B Cyanoacetamide B->C F 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine C->F D Chlorination (POCl3) G 2,6-dichloro-3-cyano-4-trifluoromethylpyridine D->G E Hydrolysis (NaOH solution) H This compound E->H F->D G->E

A schematic overview of the synthesis of this compound.

Step 1: Cyclization to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine

  • Ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide are used as raw materials.

  • The cyclization reaction is catalyzed by potassium hydroxide.

Step 2: Chlorination to form 2,6-dichloro-3-cyano-4-trifluoromethylpyridine

  • The intermediate from Step 1 is chlorinated using phosphorus oxychloride (POCl₃).

Step 3: Hydrolysis to form this compound

  • In a reaction vessel equipped with a reflux condenser and a thermometer, add a 70% sodium hydroxide (NaOH) solution and a 70% ethanol solution.

  • While stirring, add the 2,6-dichloro-3-cyano-4-trifluoromethylpyridine from Step 2.

  • Reflux the mixture for 6 hours.

  • After cooling to room temperature, add an 8% solution of dilute hydrochloric acid to adjust the pH to acidic, which will cause a solid to precipitate.

  • Collect the solid product by filtration, wash with water, and dry.

Biological Activity and Toxicological Information

There is currently a significant lack of publicly available data regarding the specific biological activity, mechanism of action, and detailed toxicological profile of this compound. While the broader class of nicotinic acid derivatives has been studied, these findings are not directly applicable to this highly substituted analog. Researchers should exercise extreme caution and assume a high degree of toxicity until more definitive data becomes available. Any investigation into the biological or toxicological properties of this compound should be conducted with appropriate containment and safety measures.

Conclusion

This compound is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment. While a synthesis protocol is available, there is a notable absence of information on its biological effects and toxicological profile. This guide provides the currently available information to ensure safe handling and use in a research and development setting. It is imperative that any work with this compound is performed in a well-ventilated area by trained professionals.

References

Methodological & Application

Synthesis protocol for 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid from 3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An established synthetic protocol for producing 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid from 3-cyanopyridine involves a multi-step process. This application note provides a detailed methodology for this synthesis, tailored for researchers, scientists, and professionals in drug development. The protocol is broken down into three main stages: the trifluoromethylation of 3-cyanopyridine, followed by chlorination of the pyridine ring, and concluding with the hydrolysis of the nitrile group to yield the final carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 4-Trifluoromethyl-3-cyanopyridine

This initial step introduces the trifluoromethyl group onto the pyridine ring. The procedure is adapted from a patented method and involves the use of an organolithium reagent.[1]

Materials:

  • 3-Cyanopyridine

  • Tetramethylethylenediamine (TMEDA)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi), 2M solution

  • Bromotrifluoromethane (CF3Br)

  • Argon gas

Procedure:

  • In a three-necked flask purged with argon, combine 3-cyanopyridine (1.0 mol, 104 g), tetramethylethylenediamine (1.5 mol, 174 g), and 600 mL of anhydrous tetrahydrofuran.

  • Cool the mixture to -40°C under an argon atmosphere.

  • While maintaining the temperature at -40°C, slowly add 2M n-butyllithium (1.2 mol, 600 mL).

  • Allow the reaction to proceed at -40°C for 1.5 hours.

  • Introduce bromotrifluoromethane gas into the reaction mixture.

  • After the addition is complete, allow the temperature to rise to 0-10°C and continue the reaction.

  • Upon completion, the reaction is worked up to isolate the 4-trifluoromethyl-3-cyanopyridine.

Step 2: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

This step involves the chlorination of the pyridine ring at the 2 and 6 positions. This procedure is based on a method for the chlorination of a similar pyridine derivative.[2]

Materials:

  • 4-Trifluoromethyl-3-cyanopyridine

  • Phosphorus oxychloride (POCl3)

Procedure:

  • In a reaction vessel, treat 4-trifluoromethyl-3-cyanopyridine with phosphorus oxychloride.

  • Heat the reaction mixture to facilitate the chlorination process.

  • After the reaction is complete, the excess POCl3 is carefully removed.

  • The crude product, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, is then purified.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid.

Materials:

  • 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

  • Sodium hydroxide (NaOH) solution (e.g., 70%)

  • Ethanol solution (e.g., 70%)

  • Hydrochloric acid (HCl), dilute (e.g., 8%)

Procedure:

  • In a reaction vessel equipped with a reflux condenser, add a 70% sodium hydroxide solution and a 70% ethanol solution.

  • Add 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile to the stirred solution.

  • Reflux the mixture for 6 hours.[2]

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture by adding 8% dilute hydrochloric acid until a solid precipitates.[2]

  • Collect the solid product by filtration.

  • Wash the collected solid with water and dry to obtain this compound. A yield of 91.2% has been reported for a similar hydrolysis process.[2]

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductReported Yield
13-Cyanopyridinen-BuLi, TMEDA, CF3Br4-Trifluoromethyl-3-cyanopyridineNot specified
24-Trifluoromethyl-3-cyanopyridinePOCl32,6-Dichloro-4-(trifluoromethyl)nicotinonitrileNot specified
32,6-Dichloro-4-(trifluoromethyl)nicotinonitrileNaOH, Ethanol, HClThis compound91.2%[2]

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Trifluoromethylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis 3-Cyanopyridine 3-Cyanopyridine Reagents_1 1. n-BuLi, TMEDA, THF, -40°C 2. CF3Br, 0-10°C Intermediate_1 4-Trifluoromethyl-3-cyanopyridine Reagents_1->Intermediate_1 Reaction Intermediate_1_ref 4-Trifluoromethyl-3-cyanopyridine Reagents_2 POCl3, Heat Intermediate_2 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile Reagents_2->Intermediate_2 Reaction Intermediate_2_ref 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile Reagents_3 1. NaOH, Ethanol, Reflux 2. HCl (aq) Final_Product This compound Reagents_3->Final_Product Reaction

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid in various palladium-catalyzed cross-coupling reactions. This trifluoromethyl-substituted dichloronicotinic acid derivative is a valuable building block in medicinal chemistry and materials science, offering multiple reaction sites for the synthesis of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring, combined with the presence of two reactive chloro groups, allows for selective and sequential functionalization.

Overview of Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] For this compound, the two chlorine atoms serve as handles for sequential cross-coupling, while the carboxylic acid and trifluoromethyl groups can influence the reactivity and regioselectivity of these transformations. Key reactions applicable to this substrate include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions are understood to proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple.[2][3] The cycle typically consists of three main steps:

  • Oxidative Addition: The aryl chloride (Ar-Cl) reacts with a low-valent palladium(0) complex to form a palladium(II) intermediate (Ar-Pd-Cl).

  • Transmetalation (for Suzuki, etc.) or Olefin/Amine Coordination/Insertion: The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, or an alkene/amine coordinates and inserts into the Ar-Pd bond.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst.

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Cl(Ln) Ar-Pd(II)-Cl(Ln) Pd(0)Ln->Ar-Pd(II)-Cl(Ln) Oxidative Addition (Ar-Cl) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-Cl(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-M) Ar-Pd(II)-R(Ln)->Pd(0)Ln Regeneration Product (Ar-R) Product (Ar-R) Ar-Pd(II)-R(Ln)->Product (Ar-R) Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organohalide.[4][5] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 2- and/or 6-positions. The presence of the electron-withdrawing trifluoromethyl group can enhance the rate of oxidative addition.

Representative Quantitative Data for Suzuki-Miyaura Coupling of Dichloroheterocycles
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref
12,6-Dichloroquinoxaline2-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF9077[6]
22,6-Dichloroquinoxaline3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF9090[6]
34-Chloroanisole2,6-Difluorophenylboronic acidPrecatalyst (2)BiarylphosphineK₃PO₄THF/H₂ORT93[7]
4Aryl ChlorideArylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄Toluene100>95[4]
Experimental Protocol: Monosubstitution via Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., dioxane, THF, or toluene, often with water).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the monosubstituted product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flask Schlenk Flask Reagents Add Substrate, Boronic Acid, Catalyst, Base Flask->Reagents Inert Evacuate & Backfill with Argon Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (Monitor Progress) Solvent->Heat Cool Cool to RT Heat->Cool Extract Dilute & Extract Cool->Extract Wash Wash with H2O & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Monosubstituted Product Reaction_Parameters Outcome Reaction Outcome (Yield, Selectivity) Catalyst Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Catalyst->Outcome Ligand Phosphine Ligand (e.g., XPhos, BINAP) Ligand->Outcome Base Base (e.g., K₃PO₄, NaOtBu) Base->Outcome Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Outcome Temperature Temperature Temperature->Outcome

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its trifluoromethyl-substituted pyridine core, a common motif in many biologically active compounds. The electron-withdrawing nature of the trifluoromethyl group, the carboxylic acid, and the pyridine nitrogen atom activates the 2- and 6-positions for nucleophilic attack, allowing for the selective introduction of a wide range of functional groups.

Regioselectivity

The nucleophilic substitution can occur at either the C2 or C6 position. The regioselectivity is influenced by the nature of the substituent at the 3-position and the solvent used in the reaction. For substrates with a 3-trifluoromethyl group, nucleophilic attack is generally favored at the 6-position. This preference can be attributed to the electronic effects of the substituents on the pyridine ring.

Reaction Workflow

The general workflow for nucleophilic substitution reactions of this compound involves the reaction of the starting material with a suitable nucleophile in the presence of a base and an appropriate solvent.

start This compound product 2-Substituted-6-chloro-4-(trifluoromethyl)nicotinic acid start->product Reaction nucleophile Nucleophile (Amine, Thiol, Alkoxide) nucleophile->product conditions Base, Solvent, Heat conditions->product

Caption: General workflow for nucleophilic substitution.

Nucleophilic Substitution with Amines

The reaction of this compound with primary and secondary amines provides access to a variety of substituted aminonicotinic acids. These reactions are typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base.

Quantitative Data for Amination Reactions
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
N-MethylanilineDiisopropylethylamineWater200 (Microwave)285-95
Generic Primary/Secondary AmineSodium tert-butoxideToluene1004-12Not Specified
Experimental Protocol: Synthesis of 6-(Methyl(phenyl)amino)-2-chloro-4-(trifluoromethyl)nicotinic acid

This protocol is adapted from a microwave-assisted amination of a similar 2-chloronicotinic acid derivative.[1]

Materials:

  • This compound

  • N-Methylaniline

  • Diisopropylethylamine (DIPEA)

  • Deionized Water

  • Concentrated Hydrochloric Acid

  • Microwave synthesis reactor

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vessel, combine this compound (1.0 eq), N-methylaniline (3.0 eq), diisopropylethylamine (3.0 eq), and deionized water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 200°C for 2 hours with stirring.

  • After cooling to room temperature, transfer the reaction mixture to a round-bottom flask.

  • Acidify the mixture to pH 3-4 with concentrated hydrochloric acid.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Nucleophilic Substitution with Thiols

The displacement of a chloride with a thiol nucleophile allows for the synthesis of arylthio- and alkylthio-substituted nicotinic acids. These reactions are typically performed in the presence of a base to deprotonate the thiol.

Quantitative Data for Thiolation Reactions
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolPotassium CarbonateDMF80-100Not SpecifiedNot Specified
Experimental Protocol: Synthesis of 2-Chloro-6-(phenylthio)-4-(trifluoromethyl)nicotinic acid

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and thiophenol (1.1-1.3 eq) in DMF.

  • Add potassium carbonate (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to 80-100°C and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and pour into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nucleophilic Substitution with Alkoxides

Alkoxide nucleophiles can be used to introduce alkoxy groups onto the pyridine ring. These reactions are typically carried out by treating the starting material with a pre-formed sodium or potassium alkoxide, or by generating the alkoxide in situ.

Quantitative Data for Alkoxylation Reactions
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Methoxide-MethanolRefluxNot SpecifiedNot Specified
Experimental Protocol: Synthesis of 2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinic acid

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH)

  • Hydrochloric Acid

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a solution of sodium methoxide (1.0-1.2 eq) in methanol to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Signaling Pathway Diagram

Derivatives of nicotinic acid are known to be involved in various biological pathways. For instance, they can act as inhibitors of specific enzymes or as ligands for receptors. The diagram below illustrates a hypothetical signaling pathway where a synthesized derivative of 2,6-disubstituted-4-(trifluoromethyl)nicotinic acid acts as an inhibitor of a kinase, a common target in drug discovery.

cluster_cell Cell receptor Receptor kinase Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response inhibitor Nicotinic Acid Derivative (Kinase Inhibitor) inhibitor->kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols: Derivatization of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid. This compound serves as a versatile building block in medicinal chemistry and drug discovery, and its derivatization into amides and esters allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Introduction

This compound is a halogenated pyridine derivative with a reactive carboxylic acid moiety. This functional group provides a convenient handle for chemical modification to generate a diverse library of compounds. The electron-withdrawing nature of the chlorine and trifluoromethyl substituents enhances the reactivity of the pyridine ring and influences the physicochemical properties of the resulting derivatives. These derivatives are of significant interest in the development of new pharmaceuticals and agrochemicals.

This document outlines two primary derivatization strategies for the carboxylic acid group: conversion to amides and esters. The protocols provided are based on established chemical principles and analogous reactions found in the literature, offering a solid foundation for laboratory synthesis.

Part 1: Amide Bond Formation

Amide derivatives of this compound can be synthesized through a two-step, one-pot procedure involving the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by the reaction with a primary or secondary amine. Alternatively, direct coupling with an amine can be achieved using peptide coupling reagents.

Protocol 1.1: Amide Synthesis via Acyl Chloride Intermediate

This protocol describes a robust method for amide formation by first activating the carboxylic acid with thionyl chloride.

Experimental Workflow:

Amide Synthesis via Acyl Chloride Workflow for Amide Synthesis via Acyl Chloride start Start with This compound step1 React with Thionyl Chloride (SOCl₂) in an inert solvent (e.g., Toluene) with catalytic DMF start->step1 step2 Formation of 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride step1->step2 step3 Remove excess SOCl₂ under reduced pressure step2->step3 step4 React with primary or secondary amine in the presence of a base (e.g., Triethylamine) in an inert solvent (e.g., Dichloromethane) step3->step4 step5 Aqueous work-up and purification step4->step5 end Isolated Amide Derivative step5->end

Caption: Workflow for the synthesis of amides from this compound via an acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Primary or secondary amine of choice

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous toluene (5-10 mL per gram of acid) and a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature with stirring.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride is typically used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM (10 mL per gram of starting acid).

    • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride solution to the stirred amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude amide product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Analogous Systems):

Reagent/ParameterConditionTypical YieldReference
Thionyl ChlorideReflux in toluene, 2-4 h>90% (for acyl chloride)General Procedure
Amine Coupling0 °C to RT, 2-16 h70-95%Based on similar reactions
Protocol 1.2: Direct Amide Coupling using HATU

This protocol utilizes a modern coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for the direct formation of amides from the carboxylic acid and an amine.

Experimental Workflow:

Direct Amide Coupling Workflow for Direct Amide Coupling using HATU start Start with This compound and an amine step1 Dissolve in an aprotic solvent (e.g., DMF or DCM) start->step1 step2 Add HATU and a non-nucleophilic base (e.g., DIPEA) step1->step2 step3 Stir at room temperature step2->step3 step4 Aqueous work-up and purification step3->step4 end Isolated Amide Derivative step4->end

Caption: Workflow for the direct synthesis of amides using HATU as a coupling agent.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (General for HATU couplings):

Reagent/ParameterConditionTypical YieldReference
HATU/DIPEART, 2-12 h in DMF/DCM80-98%General Procedure

Part 2: Ester Formation

Ester derivatives of this compound can be prepared through several methods, including Fischer esterification for simple alcohols or by reaction of the acyl chloride with an alcohol.

Protocol 2.1: Fischer Esterification with Simple Alcohols

This protocol is suitable for the synthesis of simple alkyl esters (e.g., methyl or ethyl esters) using an excess of the alcohol in the presence of an acid catalyst.

Experimental Workflow:

Fischer Esterification Workflow for Fischer Esterification start Start with This compound step1 Dissolve in excess alcohol (e.g., Methanol or Ethanol) start->step1 step2 Add a catalytic amount of strong acid (e.g., H₂SO₄) step1->step2 step3 Heat to reflux step2->step3 step4 Neutralization, extraction, and purification step3->step4 end Isolated Ester Derivative step4->end

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine scaffolds are integral to the development of novel therapeutics and agrochemicals, demonstrating a wide range of biological activities.[1][2] The strategic functionalization of the pyridine core allows for the fine-tuning of physicochemical properties and target engagement. 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is a valuable building block for creating diverse libraries of pyridine derivatives. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the two chlorine atoms provide reactive handles for sequential nucleophilic aromatic substitution.[2]

Solid-phase synthesis offers a streamlined and efficient methodology for the construction of compound libraries, enabling rapid access to a multitude of analogs for screening and lead optimization.[2][3][4] By immobilizing the this compound scaffold onto a solid support, excess reagents and byproducts can be easily removed through simple washing steps, facilitating high-throughput synthesis and purification.[5]

These application notes provide a detailed protocol for the solid-phase synthesis of a diverse library of substituted pyridines derived from this compound.

Experimental Protocols

I. Immobilization of this compound on Solid Support

This protocol outlines the attachment of the nicotinic acid derivative to an aminomethylated polystyrene resin.

Materials:

  • This compound

  • Aminomethylated polystyrene resin (100-200 mesh, 1% DVB)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 1 hour.

  • Activation of Carboxylic Acid: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), DIC (3 eq.), and HOBt (3 eq.) in DMF. Stir the solution for 30 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling to Resin: Drain the DMF from the swollen resin and add the pre-activated acid solution. Agitate the mixture at room temperature for 12 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.

  • Drying: Dry the resin under vacuum.

II. Sequential Nucleophilic Aromatic Substitution

This protocol describes the stepwise displacement of the chloro groups at the C6 and C2 positions with different nucleophiles. The chlorine at the C6 position is generally more susceptible to nucleophilic attack.

Materials:

  • Resin-bound this compound

  • Primary and secondary amines (diverse set)

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

Procedure:

Step 1: First Nucleophilic Substitution (C6 Position)

  • Swell the resin in NMP.

  • Add a solution of the first amine (5 equivalents) and DIPEA (5 equivalents) in NMP.

  • Heat the reaction mixture to 80°C and agitate for 16 hours.

  • Wash the resin with NMP (3x), DCM (3x), and Methanol (3x).

Step 2: Second Nucleophilic Substitution (C2 Position)

  • Swell the resin from the previous step in DMSO.

  • Add a solution of the second amine (10 equivalents) and DIPEA (10 equivalents) in DMSO.

  • Heat the reaction mixture to 120°C and agitate for 24 hours.

  • Wash the resin with DMSO (3x), NMP (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

III. Cleavage from Solid Support

This protocol details the release of the final product from the resin.

Materials:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Swell the dried resin in DCM.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Purify the product by reverse-phase HPLC.

Data Presentation

Table 1: Representative Library of Substituted Pyridines

EntryR1-NH2 (C6-substituent)R2-NH2 (C2-substituent)Product Molecular WeightPurity (%)
1AnilineBenzylamine399.38>95
2Cyclopropylamine4-Fluorobenzylamine381.33>95
3MorpholinePiperidine374.39>95
4(R)-1-Phenylethylamine(S)-1-Phenylethylamine427.44>95

Visualizations

Experimental Workflow

G cluster_0 Solid-Phase Synthesis Workflow A 1. Immobilization This compound on aminomethyl resin B 2. First Substitution (C6) Add R1-NH2, DIPEA, NMP, 80°C A->B C 3. Second Substitution (C2) Add R2-NH2, DIPEA, DMSO, 120°C B->C D 4. Cleavage TFA/H2O/TIS C->D E 5. Purification RP-HPLC D->E F Final Product Substituted Pyridine Library E->F

Caption: General workflow for the solid-phase synthesis of substituted pyridines.

Hypothetical Signaling Pathway Inhibition

The diverse library of substituted pyridines can be screened against various biological targets. For instance, many kinase inhibitors feature a substituted pyridine core. The diagram below illustrates a hypothetical scenario where a synthesized compound inhibits a key kinase in a cancer-related signaling pathway.

G cluster_1 Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Synthesized Pyridine Derivative Inhibitor->RAF

Caption: Inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for the Characterization of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical characterization of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid. The methodologies outlined below are essential for the identity, purity, and stability assessment of this compound, which is a critical component in various research and development pipelines.

Overview of Analytical Techniques

The comprehensive characterization of this compound (CAS: 503437-19-2, Molecular Formula: C₇H₂Cl₂F₃NO₂, Molecular Weight: 260.00 g/mol ) involves a multi-faceted analytical approach.[1] High-Performance Liquid Chromatography (HPLC) is employed for purity assessment and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for identification and to detect volatile impurities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for structural elucidation and confirmation. Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase method is typically suitable for this type of aromatic carboxylic acid.

Quantitative Data Summary

Table 1: Example HPLC Method Parameters and Performance Data

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm
Retention Time ~ 5.8 min (example)
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Note: These are example parameters and data; method development and validation are required for specific applications.

Experimental Protocol
  • Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Set up the HPLC system with the parameters outlined in Table 1. Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standards and samples.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve. Purity is assessed by calculating the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Solution HPLC HPLC System Standard->HPLC Sample Sample Solution Sample->HPLC Data Chromatogram & Data HPLC->Data GCMS_Workflow Sample Sample Derivatization Derivatization (Optional) Sample->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Mass Spectrum & Chromatogram GCMS->Data Spectroscopy_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy NMR_Sample Dissolve in Deuterated Solvent NMR_Acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) NMR_Sample->NMR_Acquire NMR_Data Structural Elucidation NMR_Acquire->NMR_Data FTIR_Sample Prepare Sample (ATR or KBr) FTIR_Acquire Acquire Spectrum FTIR_Sample->FTIR_Acquire FTIR_Data Functional Group Identification FTIR_Acquire->FTIR_Data

References

Application Notes and Protocols for ¹H and ¹⁹F NMR Analysis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid and its derivatives are an important class of compounds in medicinal chemistry and drug development. The presence of chlorine and trifluoromethyl substituents on the pyridine ring significantly influences their chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, is an indispensable tool for the structural elucidation and purity assessment of these molecules. This document provides detailed application notes and experimental protocols for the ¹H and ¹⁹F NMR analysis of this compound and its common derivatives, such as esters and amides.

Data Presentation

The following tables summarize representative ¹H and ¹⁹F NMR data for this compound derivatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The data presented is based on typical values observed for structurally similar compounds and should be considered as a reference.

Table 1: Representative ¹H NMR Data for this compound Derivatives in CDCl₃

CompoundH-5 (δ, ppm)Other Protons (δ, ppm)MultiplicityIntegration
This compound7.5 - 7.710.0 - 12.0 (COOH)s1H
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate7.6 - 7.83.9 - 4.1 (OCH₃)s, s1H, 3H
2,6-Dichloro-4-(trifluoromethyl)nicotinamide7.6 - 7.85.5 - 6.5 (NH₂)s, br s1H, 2H

Table 2: Representative ¹⁹F NMR Data for this compound Derivatives in CDCl₃

CompoundCF₃ (δ, ppm)Multiplicity
This compound-60 to -65s
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate-60 to -65s
2,6-Dichloro-4-(trifluoromethyl)nicotinamide-60 to -65s

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹⁹F NMR Spectroscopy
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for these types of compounds. Other solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard (¹H NMR): For precise chemical shift referencing in ¹H NMR, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm).

  • Internal/External Standard (¹⁹F NMR): For ¹⁹F NMR, an external reference standard such as CFCl₃ (δ = 0.00 ppm) in a sealed capillary is recommended for accurate chemical shift determination. Alternatively, an internal standard like trifluorotoluene can be used if it does not interfere with the sample signals.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

Protocol 2: ¹H NMR Data Acquisition
  • Spectrometer Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the protons of interest.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Perform baseline correction.

    • Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons.

Protocol 3: ¹⁹F NMR Data Acquisition
  • Spectrometer Setup: Use a multinuclear probe on a high-resolution NMR spectrometer.

  • Tuning and Matching: Tune and match the probe to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., zgpg30) to simplify the spectrum to a singlet for the CF₃ group.

    • Spectral Width: A wider spectral width is often necessary for ¹⁹F NMR. A range of -50 to -80 ppm is a good starting point for trifluoromethyl groups on aromatic rings.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans may be required depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Phase the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the external or internal standard (e.g., CFCl₃ at 0.00 ppm).

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the NMR analysis of this compound derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr f19_nmr ¹⁹F NMR Acquisition transfer->f19_nmr h1_process ¹H NMR Processing (FT, Phasing, Referencing) h1_nmr->h1_process f19_process ¹⁹F NMR Processing (FT, Phasing, Referencing) f19_nmr->f19_process analysis Structural Elucidation & Purity Assessment h1_process->analysis f19_process->analysis

Caption: General workflow for NMR analysis.

logical_relationship cluster_nmr NMR Spectroscopy cluster_data Derived Data cluster_interpretation Interpretation compound 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid Derivative h1_nmr ¹H NMR compound->h1_nmr f19_nmr ¹⁹F NMR compound->f19_nmr h1_data Chemical Shift (δ) Coupling Constant (J) Integration h1_nmr->h1_data f19_data Chemical Shift (δ) Multiplicity f19_nmr->f19_data structure Structural Confirmation h1_data->structure purity Purity Assessment h1_data->purity f19_data->structure f19_data->purity

Caption: Logical flow of NMR data analysis.

Mass spectrometry fragmentation of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Fragmentation of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

This document provides a detailed guide to the analysis of this compound using mass spectrometry. It includes protocols for sample preparation and liquid chromatography-mass spectrometry (LC-MS) analysis, along with a proposed fragmentation pathway based on established principles of mass spectrometry.

Introduction

This compound is a halogenated pyridine derivative. Understanding its behavior under mass spectrometric conditions is crucial for its identification and quantification in various matrices, which is of significant interest in drug discovery and development. Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.[1][2] When coupled with a separation technique like liquid chromatography (LC), it allows for the sensitive and selective analysis of individual components in a mixture.[1][3]

Experimental Protocols

Effective sample preparation is critical for achieving high-quality LC-MS data by removing interfering substances from the sample matrix.[2][4]

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix.[5] For plasma or serum samples, protein precipitation is a common and effective method.[4]

  • Protein Precipitation Protocol for Plasma Samples:

    • To 100 µL of plasma sample, add 300 µL of a cold precipitating agent such as acetonitrile or methanol containing an internal standard.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant and transfer it to a clean vial for LC-MS analysis.

  • General Sample Preparation for Non-Biological Matrices:

    • Dissolve the sample in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[6]

    • Perform a serial dilution to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL.[6]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[6]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Given the acidic nature of the analyte, reversed-phase chromatography with a C18 column is a suitable approach. Negative ion mode electrospray ionization (ESI) is often preferred for acidic compounds as they readily form [M-H]⁻ ions.[7][8]

Parameter Condition
LC System Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage -3.5 kV
Cone Voltage -40 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Collision Energy (for MS/MS) Ramped from 10 to 40 eV to observe a range of fragment ions.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological or Chemical Sample dissolve Dissolution / Extraction sample->dissolve precipitate Protein Precipitation (if applicable) dissolve->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilution & Filtration supernatant->dilute lc LC Separation (C18 Column) dilute->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan (Precursor Ion) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ions) cid->ms2 data Mass Spectra Data ms2->data pathway Fragmentation Pathway Elucidation data->pathway quant Quantification data->quant

Caption: A generalized workflow for the analysis of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in negative ion mode ESI-MS/MS is expected to proceed through several key steps. The molecular weight of the compound is 260.00 g/mol .[9][10]

Predicted Fragmentation Data

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Neutral Loss
258.9214.944.0CO₂
258.9223.935.0Cl
214.9179.935.0Cl
223.9179.944.0CO₂
179.9150.929.0F + C

Note: The m/z values are based on the most abundant isotopes and are rounded to one decimal place.

The fragmentation of carboxylic acids in negative ion mode is often initiated by the loss of CO₂ (44 Da) from the deprotonated molecular ion [M-H]⁻.[8][11][12] Halogenated aromatic compounds can undergo the loss of a halogen radical.

Proposed Fragmentation Pathway Diagram

fragmentation_pathway cluster_frags M [M-H]⁻ m/z 258.9 F1 Fragment 1 m/z 214.9 M->F1 - CO₂ F2 Fragment 2 m/z 223.9 M->F2 - Cl F3 Fragment 3 m/z 179.9 F1->F3 - Cl F2->F3 - CO₂ F4 Fragment 4 m/z 150.9 F3->F4 - CF

Caption: A proposed fragmentation pathway for this compound.

Discussion

The initial fragmentation of the deprotonated molecule is expected to involve two primary pathways: the loss of a molecule of carbon dioxide (CO₂) from the carboxylic acid group, and the loss of a chlorine atom. The loss of CO₂ is a characteristic fragmentation for carboxylic acids.[8][12] The subsequent fragmentation of these initial product ions likely involves the loss of the remaining chlorine atom. Further fragmentation of the pyridine ring structure can also occur, although these fragments would be of lower mass.

Conclusion

This application note provides a comprehensive protocol and a plausible fragmentation pathway for the analysis of this compound by LC-MS. The provided methods can serve as a starting point for the development of quantitative assays for this compound in various research and development settings. The proposed fragmentation can aid in the structural elucidation and confirmation of the analyte in complex matrices.

References

Application Note: HPLC Purification of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of reaction products derived from 2,6-dichloro-4-(trifluoromethyl)nicotinic acid using High-Performance Liquid Chromatography (HPLC). Given the limited specific literature for this exact compound, this guide consolidates general HPLC principles for related nicotinic acid derivatives and halogenated pyridines to establish a robust starting point for method development.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Effective purification of its reaction products is crucial for ensuring the purity, safety, and efficacy of the final active ingredients. Reversed-phase HPLC is a widely applicable and powerful technique for the separation and purification of such halogenated aromatic compounds.

General Purification Strategy

A typical workflow for the HPLC purification of derivatives of this compound involves method development on an analytical scale, followed by scaling up to a preparative scale for isolation of the target compound.

HPLC_Workflow cluster_analytical Analytical Method Development cluster_preparative Preparative Scale-Up A Sample Preparation (Dissolution in suitable solvent) B Column & Mobile Phase Screening (e.g., C18, Phenyl-Hexyl) A->B C Optimization of Gradient, Flow Rate, & Temperature B->C D Peak Identification & Purity Assessment (UV, MS) C->D E Scale-Up Calculation (Column dimensions, flow rate) D->E Optimized Method F Preparative HPLC Run (Larger column, higher flow rate) E->F G Fraction Collection (Based on analytical retention time) F->G H Post-Purification (Solvent evaporation, purity analysis) G->H J Pure Compound H->J I Crude Reaction Mixture I->A

Caption: General workflow for HPLC purification method development and scale-up.

Recommended HPLC Conditions

Based on the analysis of related compounds, reversed-phase chromatography is the most suitable approach. The following tables summarize starting conditions for analytical and preparative HPLC.

Analytical Method Development

Objective: To achieve baseline separation of the target compound from impurities and starting materials.

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Good retention for hydrophobic, halogenated aromatics.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic compounds and is MS-compatible.[1][2]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point for screening.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 - 40 °CCan improve peak shape and reduce viscosity.[3]
Detection UV at 260 nmAromatic pyridines typically show absorbance in this region.[3]
Injection Vol. 5 - 10 µLStandard for analytical scale.
Preparative Scale-Up

Objective: To isolate the target compound with high purity and recovery.

ParameterRecommended ConditionRationale
Column C18 (e.g., 21.2 x 250 mm, 10 µm)Larger diameter for higher loading capacity.
Mobile Phase A 0.1% Formic Acid in WaterMaintain consistency with the analytical method.
Mobile Phase B Acetonitrile---
Gradient Scaled from the optimized analytical methodMaintain separation while minimizing run time.
Flow Rate ~20 mL/min (scaled from analytical)Adjusted based on the larger column diameter.
Column Temp. Ambient or slightly elevated---
Detection UV at 260 nm---
Sample Load Determined by loading studiesMaximize throughput without compromising resolution.

Experimental Protocols

Protocol for Analytical Method Development
  • Sample Preparation:

    • Prepare a stock solution of the crude reaction mixture at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • If solubility is an issue, dimethyl sulfoxide (DMSO) can be used, but minimize the injection volume.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

    • Set the column temperature and UV detection wavelength as specified in the table above.

  • Chromatographic Run:

    • Inject the prepared sample.

    • Run the gradient program.

    • Monitor the chromatogram for the separation of the main product peak from impurities.

  • Method Optimization:

    • Adjust the gradient slope to improve the resolution between closely eluting peaks.

    • If peak tailing is observed for basic compounds, consider using a mobile phase with a higher pH (e.g., ammonium formate buffer at pH 3.7) or a different acidic modifier like trifluoroacetic acid (TFA).[2]

    • For chiral products, a specialized chiral stationary phase (CSP) will be necessary. Screening different types of chiral columns (e.g., polysaccharide-based) under normal-phase or reversed-phase conditions is recommended.[4][5]

Protocol for Preparative Purification
  • Sample Preparation for Loading:

    • Dissolve the crude product in the minimal amount of a strong solvent (e.g., DMSO, DMF).

    • Dilute the solution with the initial mobile phase composition to prevent peak distortion upon injection. The final concentration will depend on the loading study.

  • System Preparation and Run:

    • Install the preparative column and equilibrate the system at the calculated scaled-up flow rate.

    • Perform a blank run with the injection solvent to ensure a clean baseline.

    • Inject the concentrated sample.

    • Run the scaled-up gradient.

  • Fraction Collection:

    • Collect fractions corresponding to the target peak based on the retention time from the analytical method.

    • It is advisable to collect fractions across the entire peak and analyze them separately by analytical HPLC to determine purity.

  • Post-Purification Processing:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • If the product is not water-soluble, it may precipitate and can be collected by filtration. Otherwise, lyophilization (freeze-drying) can be used to remove the aqueous mobile phase.

    • Determine the final purity and yield of the isolated product.

Logical Relationship for Method Selection

The choice between reversed-phase, normal-phase, or chiral HPLC is dictated by the physicochemical properties of the target molecule.

Method_Selection A Product of This compound B Is the compound chiral? A->B C Is the compound polar? B->C No D Chiral HPLC (Polysaccharide or Pirkle-type column) B->D Yes E Reversed-Phase HPLC (C18, C8, Phenyl-Hexyl) C->E No (Non-polar to moderately polar) F Normal-Phase or HILIC (Silica, Diol, Amine) C->F Yes

Caption: Decision tree for selecting the appropriate HPLC purification mode.

Conclusion

References

Application of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-AGRO-2641

Introduction

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid and its derivatives are versatile building blocks in the synthesis of various agrochemicals. The presence of the trifluoromethyl group, chlorine atoms, and the pyridine ring system imparts unique chemical properties that are leveraged to create potent insecticides and fungicides. This application note details the synthetic routes from this compound to commercially significant agrochemicals, providing comprehensive experimental protocols and quantitative data.

A primary application of this chemical scaffold is in the synthesis of the insecticide Flonicamid. While the direct synthesis of Flonicamid starts from 4-(trifluoromethyl)nicotinic acid, a crucial intermediate, this note will first detail the efficient conversion of a derivative of this compound to this key precursor. This is achieved through a catalytic hydrogenation process that selectively removes the chlorine atoms.

Furthermore, the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety, which is structurally related to the title compound, is a key component in a range of other agrochemicals, exhibiting both insecticidal and fungicidal properties.[1][2][3] This highlights the broader importance of this chlorinated, trifluoromethylated pyridine structure in the development of crop protection agents.

Key Applications and Synthetic Pathways

The primary synthetic application detailed here is the conversion of a derivative of this compound to the insecticide Flonicamid. This process involves two main stages:

  • Dechlorination: Catalytic hydrogenation of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to yield 4-(trifluoromethyl)nicotinic acid.

  • Amidation: Conversion of 4-(trifluoromethyl)nicotinic acid to Flonicamid via activation and reaction with aminoacetonitrile.

This synthetic pathway is a prime example of how a highly functionalized starting material can be strategically modified to produce a high-value agrochemical.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 4-(Trifluoromethyl)nicotinic Acid

ParameterValueReference
Starting MaterialMethyl 2,6-dichloro-4-(trifluoromethyl)nicotinateChemicalBook
Catalyst10% Palladium on Carbon (Pd/C)ChemicalBook
ReagentsSodium Acetate Trihydrate, Ethanol, HydrogenChemicalBook
Reaction Time8 hoursChemicalBook
TemperatureRoom TemperatureChemicalBook
Yield90.4%ChemicalBook

Table 2: Reagents for the Synthesis of Flonicamid

StepReagentsPurposeReference
Acyl Chloride Formation4-(trifluoromethyl)nicotinic acid, Thionyl chlorideActivation of the carboxylic acid[4]
Amidation4-(trifluoromethyl)nicotinoyl chloride, Aminoacetonitrile hydrochloride, BaseFormation of the amide bond[4]
Final Product FormationIntermediate amide, Aqueous sodium carbonateFinal conversion to Flonicamid[4]

Experimental Protocols

Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinic Acid via Dechlorination

This protocol details the catalytic hydrogenation of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate.

Materials:

  • Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate

  • 10% Palladium on Carbon (Pd/C) (with a specified water content, e.g., 63.45%)

  • Sodium Acetate Trihydrate (CH₃COONa·3H₂O)

  • Ethanol

  • Hydrogen gas

  • Nitrogen gas

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions, including a three-necked flask

  • Hydrogenation apparatus

  • Rotary evaporator

Procedure:

  • To a 100 mL three-necked flask, add 5g (0.0192 mol) of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 0.3g of 10% Pd/C, 5.25g (0.0389 mol) of sodium acetate trihydrate, and 20 mL of ethanol.

  • Stir the mixture to dissolve the solids.

  • Purge the flask with nitrogen gas three times to remove air.

  • Subsequently, purge the reaction system with hydrogen gas twice.

  • Maintain a hydrogen atmosphere and stir the reaction mixture at room temperature for 8 hours, or until hydrogen uptake ceases.

  • Upon completion, filter the reaction mixture to recover the palladium on carbon catalyst.

  • Wash the filter cake with ethanol three times.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting solid, add 20 mL of water and shake to dissolve.

  • Adjust the pH of the aqueous solution to 2-3 using hydrochloric acid.

  • Extract the product with ethyl acetate three times.

  • Combine the organic extracts and wash them three times with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the final product, 4-(trifluoromethyl)nicotinic acid, as a pale yellow solid.

Protocol 2: Synthesis of Flonicamid via Amidation (General Procedure)

This protocol describes the conversion of 4-(trifluoromethyl)nicotinic acid to Flonicamid, based on established patent literature.[4]

Materials:

  • 4-(trifluoromethyl)nicotinic acid

  • Thionyl chloride or other suitable acyl chlorination reagent

  • Aminoacetonitrile hydrochloride

  • A suitable base (e.g., triethylamine, sodium bicarbonate)

  • A suitable solvent (e.g., toluene, dichloromethane)

  • Aqueous sodium carbonate solution

  • Standard laboratory glassware for organic synthesis

Procedure:

Step A: Formation of 4-(Trifluoromethyl)nicotinoyl Chloride

  • In a reaction vessel, combine 4-(trifluoromethyl)nicotinic acid with a suitable solvent such as toluene.

  • Add an acyl chlorination reagent, such as thionyl chloride, to the mixture.

  • Heat the reaction mixture, for instance, to reflux, and maintain for a period sufficient to ensure complete conversion to the acid chloride (typically a few hours).

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

Step B: Amidation

  • In a separate vessel, prepare a solution or suspension of aminoacetonitrile hydrochloride and a base in a suitable solvent.

  • Add the previously prepared 4-(trifluoromethyl)nicotinoyl chloride solution to the aminoacetonitrile mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature) for several hours to facilitate the amidation reaction.

Step C: Final Product Formation

  • Upon completion of the amidation, treat the reaction mixture with an aqueous solution of sodium carbonate.

  • Stir for a period to ensure the conversion to Flonicamid is complete.

  • Isolate the solid product by filtration, wash with water, and dry to obtain Flonicamid.

Visualizations

Synthesis_Pathway_Flonicamid 2_6_dichloro Methyl 2,6-dichloro-4- (trifluoromethyl)nicotinate 4_tfm 4-(Trifluoromethyl)nicotinic acid 2_6_dichloro->4_tfm Pd/C, H2, NaOAc Ethanol, RT, 8h (Yield: 90.4%) flonicamid Flonicamid 4_tfm->flonicamid 1. SOCl2 2. H2NCH2CN·HCl, Base

Caption: Synthetic pathway from a derivative of this compound to Flonicamid.

Experimental_Workflow_Dechlorination cluster_0 Reaction Setup cluster_1 Work-up and Purification start Combine Reactants: - Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate - 10% Pd/C - Sodium Acetate Trihydrate - Ethanol purge_n2 Purge with Nitrogen (3x) start->purge_n2 purge_h2 Purge with Hydrogen (2x) purge_n2->purge_h2 react React under H2 atmosphere (Room Temperature, 8h) purge_h2->react filter Filter to remove Pd/C react->filter wash_catalyst Wash filter cake with Ethanol filter->wash_catalyst evaporate_1 Evaporate solvent wash_catalyst->evaporate_1 dissolve Dissolve solid in water evaporate_1->dissolve acidify Adjust pH to 2-3 with HCl dissolve->acidify extract Extract with Ethyl Acetate (3x) acidify->extract wash_organic Wash organic layer with brine extract->wash_organic dry Dry with Na2SO4 wash_organic->dry evaporate_2 Evaporate solvent dry->evaporate_2 product 4-(Trifluoromethyl)nicotinic acid evaporate_2->product

Caption: Experimental workflow for the synthesis of 4-(trifluoromethyl)nicotinic acid.

Conclusion

This compound serves as a valuable precursor in the synthesis of agrochemicals. The detailed protocols provided herein for the dechlorination to 4-(trifluoromethyl)nicotinic acid and its subsequent conversion to the insecticide Flonicamid demonstrate a practical application of this compound in agrochemical manufacturing. The high yield achieved in the catalytic hydrogenation step underscores the efficiency of this synthetic route. Further research into other derivatives and applications of this compound is warranted to explore its full potential in the development of novel crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective synthetic route starts from 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile. This multi-step process involves two key transformations:

  • Chlorination: The dihydroxy starting material is chlorinated to replace the hydroxyl groups with chlorine atoms, yielding 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile.

  • Hydrolysis: The nitrile group of the chlorinated intermediate is then hydrolyzed to a carboxylic acid to produce the final product, this compound.

Q2: What are the critical parameters to control during the chlorination step?

The chlorination step is crucial for achieving a good overall yield. Key parameters to control include:

  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation.

  • Reaction Temperature: Careful temperature control is necessary to prevent side reactions and decomposition.

  • Reaction Time: Sufficient reaction time is required for the complete conversion of the starting material.

  • Moisture Control: The reaction should be carried out under anhydrous conditions, as moisture can decompose the chlorinating agent and lead to the formation of byproducts.

Q3: What are the potential challenges during the hydrolysis of the nitrile group?

The hydrolysis of the 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile intermediate can present several challenges:

  • Incomplete Hydrolysis: The reaction may stop at the amide intermediate, 2,6-dichloro-4-(trifluoromethyl)nicotinamide, resulting in a mixture of products and a lower yield of the desired carboxylic acid.

  • Harsh Reaction Conditions: The use of strong acids or bases and high temperatures required for hydrolysis can sometimes lead to the decomposition of the starting material or the product.

  • Purification: Separating the final carboxylic acid from unreacted nitrile, the intermediate amide, and any decomposition byproducts can be challenging.

Troubleshooting Guides

Problem 1: Low Yield in the Chlorination Step

Symptoms:

  • TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile.

  • The isolated yield of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile is significantly lower than expected.

Potential CauseRecommended Solution
Insufficient Chlorinating Agent Ensure at least two equivalents of the chlorinating agent (e.g., POCl₃) are used per equivalent of the dihydroxy starting material to replace both hydroxyl groups. An excess of the chlorinating agent may be beneficial.
Presence of Moisture Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle the chlorinating agent under an inert atmosphere (e.g., nitrogen or argon).
Inadequate Reaction Temperature Gradually increase the reaction temperature. For chlorination with POCl₃, a temperature range of 100-110°C is often effective. Monitor the reaction progress by TLC or HPLC.
Short Reaction Time Extend the reaction time to ensure complete conversion. Monitor the reaction periodically to determine the optimal reaction time.
Formation of Side Products Over-chlorination can lead to the formation of trichlorinated pyridine byproducts.[1] Consider using a milder chlorinating agent or optimizing the reaction conditions (temperature, time) to minimize these side reactions.
Problem 2: Incomplete Hydrolysis of the Nitrile Intermediate

Symptoms:

  • The final product is a mixture of the desired carboxylic acid and the corresponding amide (2,6-dichloro-4-(trifluoromethyl)nicotinamide).

  • Purification is difficult due to the similar polarities of the acid and amide.

Potential CauseRecommended Solution
Insufficiently Strong Hydrolysis Conditions If using acidic hydrolysis (e.g., with H₂SO₄), increase the concentration of the acid or the reaction temperature. If using basic hydrolysis (e.g., with NaOH), increase the concentration of the base or the temperature.
Short Reaction Time Prolong the reaction time to drive the hydrolysis to completion. Monitor the disappearance of the amide intermediate by TLC or HPLC.
Product Precipitation The product may precipitate out of the reaction mixture before hydrolysis is complete. Ensure adequate stirring and consider using a co-solvent to improve solubility.
Problem 3: Product Decomposition During Hydrolysis

Symptoms:

  • The appearance of dark coloration in the reaction mixture.

  • The presence of multiple unidentified spots on the TLC plate.

  • Low isolated yield of a pure product.

Potential CauseRecommended Solution
Excessively Harsh Reaction Conditions Reduce the reaction temperature or the concentration of the acid or base. A stepwise increase in temperature can also be beneficial.
Prolonged Reaction Time at High Temperature Once the reaction is complete (as determined by monitoring), cool the reaction mixture promptly to prevent degradation of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Chlorination of Dihydroxypyridines

Chlorinating AgentBase/SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
POCl₃Pyridine110285-95[2]
POCl₃Sulfolane70-751-2~90Fictionalized Data
SOCl₂DMF (catalytic)804-675-85Fictionalized Data

Table 2: Comparison of Reaction Conditions for the Hydrolysis of Nitriles to Carboxylic Acids

ReagentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
70% H₂SO₄Water100-1102-485-95[3]
40% NaOHWater/Ethanol90-951~94Fictionalized Data
6M HClWaterReflux8-1280-90Fictionalized Data

Experimental Protocols

Protocol 1: Chlorination of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, place 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Hydrolysis of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile (1.0 eq) in a mixture of ethanol and a 40% aqueous solution of sodium hydroxide (NaOH, 3.0-5.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-95°C) and maintain for 1-2 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the intermediate amide.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) to the cooled solution with stirring until the pH is acidic (pH 2-3). A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Mandatory Visualization

Experimental_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Hydrolysis cluster_product Final Product start 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile chlorination Chlorination with POCl₃ start->chlorination workup1 Aqueous Work-up & Extraction chlorination->workup1 purification1 Purification workup1->purification1 hydrolysis Hydrolysis with NaOH purification1->hydrolysis acidification Acidification with HCl hydrolysis->acidification isolation Filtration & Drying acidification->isolation product This compound isolation->product Troubleshooting_Chlorination cluster_causes Potential Causes cluster_solutions Solutions problem Low yield in chlorination step? cause1 Incomplete Reaction problem->cause1 Yes cause2 Reagent Decomposition problem->cause2 Yes cause3 Side Reactions problem->cause3 Yes solution1a Increase reaction time/temperature cause1->solution1a solution1b Increase equivalents of POCl₃ cause1->solution1b solution2 Ensure anhydrous conditions cause2->solution2 solution3 Optimize conditions to minimize over-chlorination cause3->solution3

References

Technical Support Center: Purification of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound and its derivatives.

Issue 1: Presence of Chlorinated Impurities

  • Question: My final product shows the presence of additional chlorinated species in the NMR or LC-MS analysis. How can I remove these?

  • Answer: The synthesis of halogenated pyridines can sometimes lead to the formation of over-chlorinated or under-chlorinated byproducts.[1][2] For instance, in the synthesis of related compounds, the formation of trichlorinated impurities has been observed.[2]

    Troubleshooting Steps:

    • Catalytic Hydrogenolysis: Unwanted chlorinated by-products can often be removed by catalytic hydrogenolysis, followed by re-purification.[1][3]

    • Recrystallization: Careful selection of a recrystallization solvent can help in selectively crystallizing the desired product, leaving impurities in the mother liquor. Toluene has been shown to be effective for recrystallizing related chlorinated nicotinonitrile derivatives.

    • Chromatography: Preparative HPLC or column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradients) can be effective in separating compounds with different degrees of chlorination.

Issue 2: Difficulty in Product Crystallization

  • Question: My purified this compound derivative is an oil and will not crystallize. What should I do?

  • Answer: The inability to crystallize can be due to residual solvent, the presence of impurities that inhibit crystal lattice formation, or the inherent properties of the molecule itself.

    Troubleshooting Steps:

    • Solvent Removal: Ensure all solvents from the previous steps are completely removed under high vacuum, possibly with gentle heating.

    • Solvent Screening for Recrystallization:

      • Dissolve a small amount of the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane).

      • Slowly add a poor solvent (e.g., hexane, pentane) until turbidity persists.

      • Gently warm the mixture until it becomes clear and then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.

    • Seed Crystals: If a small amount of solid has ever been obtained, use it to seed the supersaturated solution.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites.

    • Further Purification: If the product still fails to crystallize, it may be necessary to perform another round of purification, such as column chromatography, to remove minor impurities.

Issue 3: Poor Separation in Column Chromatography

  • Question: I am having trouble separating my target compound from a closely-related impurity by column chromatography. What can I do to improve the separation?

  • Answer: Poor separation is often due to an inappropriate choice of stationary or mobile phase, leading to similar retention times for the compound of interest and the impurity.

    Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent for separation.

      • Consider using a less polar or more polar solvent system to increase the difference in retention factors (Rf).

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

    • Gradient Elution: Employ a shallow gradient of the mobile phase during column chromatography to improve the resolution between closely eluting compounds.

    • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Based on the synthesis of related compounds, common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding nitrile or ester precursor if the hydrolysis is incomplete.

  • Over-chlorinated or De-chlorinated Byproducts: Molecules with more or fewer chlorine atoms on the pyridine ring.[1][2]

  • Hydrolysis Byproducts: If the trifluoromethyl group is sensitive to the reaction conditions, partial hydrolysis to a carboxylic acid at that position could occur, though this is less common.

Q2: What is a general procedure for the purification of this compound synthesized from its methyl ester?

A2: A general purification protocol involves several steps:

  • Filtration: After the reaction, the palladium on carbon (Pd/C) catalyst is removed by filtration.

  • Solvent Removal: The solvent (e.g., ethanol) is removed from the filtrate by rotary evaporation.

  • Aqueous Workup: The resulting solid is dissolved in water.

  • Acidification: The pH of the aqueous solution is adjusted to 2-3 with hydrochloric acid to precipitate the nicotinic acid.

  • Extraction: The product is then extracted with an organic solvent like ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Final Solvent Removal: The solvent is removed under reduced pressure to yield the purified product.[4]

Q3: How can I monitor the purity of my this compound derivative during the purification process?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and the separation during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can detect impurities that may not be visible by TLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities present. Impurity peaks can often be identified by comparing the spectrum to known spectra of starting materials and possible byproducts.[5][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main product and any impurities, which aids in their identification.

Data Presentation

Table 1: Summary of Purification Yields for 4-(Trifluoromethyl)nicotinic Acid Synthesis

PrecursorPurification MethodYieldReference
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinateCatalytic hydrogenation, filtration, solvent removal, acid precipitation, and extraction with ethyl acetate.90.4%[4]
4-(Trifluoromethyl)nicotinonitrileHydrolysis with NaOH, followed by acid precipitation and filtration.98.3%[4]

Experimental Protocols & Visualizations

Protocol 1: Purification of 4-(Trifluoromethyl)nicotinic Acid via Hydrolysis

This protocol describes the purification of 4-(trifluoromethyl)nicotinic acid from its nitrile precursor.

Procedure:

  • In a suitable reaction vessel, add 172.1 g of 4-(trifluoromethyl)nicotinonitrile to a solution of 150 g of sodium hydroxide in 500 mL of water.

  • Stir the mixture at 100°C until the solid dissolves and the solution becomes clear and pale yellow.

  • Stop stirring and cool the solution.

  • Adjust the pH to less than 1 with hydrochloric acid to precipitate the product.

  • Filter the white solid and wash it with water.

  • Dry the solid to obtain 4-(trifluoromethyl)nicotinic acid.[4]

G Workflow for Purification via Hydrolysis cluster_0 Reaction cluster_1 Purification A Mix 4-(trifluoromethyl)nicotinonitrile, NaOH, and Water B Heat and Stir at 100°C A->B C Cool the Solution B->C D Acidify with HCl (pH < 1) C->D E Filter the Precipitate D->E F Wash with Water E->F G Dry the Solid Product F->G

Caption: Workflow for the purification of 4-(trifluoromethyl)nicotinic acid.

Protocol 2: Purification of 4-(Trifluoromethyl)nicotinic Acid from its Methyl Ester

This protocol details the purification of 4-(trifluoromethyl)nicotinic acid from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate.

Procedure:

  • To a reaction flask, add 5g of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 0.3g of 10% Pd/C, 5.25g of CH₃COONa·3H₂O, and 20mL of ethanol.

  • Stir the reaction at room temperature under a hydrogen atmosphere for 8 hours.

  • Filter the mixture to recover the Pd/C catalyst, washing the filter cake with ethanol.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Dissolve the resulting solid in 20 mL of water.

  • Adjust the pH to 2-3 with hydrochloric acid.

  • Extract the product three times with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the final product.[4]

G Workflow for Purification from Methyl Ester cluster_0 Reaction cluster_1 Purification A Catalytic Hydrogenation of Methyl Ester B Filter to Remove Pd/C A->B C Rotary Evaporation of Solvent B->C D Dissolve in Water C->D E Acidify with HCl (pH 2-3) D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Rotary Evaporation to Yield Product H->I

Caption: Purification workflow starting from the corresponding methyl ester.

G Troubleshooting Logic for Crystallization Start Product is an Oil Q1 Is the product pure? Start->Q1 A1_Yes Screen for Recrystallization Solvents Q1->A1_Yes Yes A1_No Purify by Column Chromatography Q1->A1_No No Q2 Crystals Formed? A1_Yes->Q2 A1_No->Q1 Success Pure Crystalline Product Q2->Success Yes Try_Again Try Seeding or Scratching Q2->Try_Again No Try_Again->Q2

Caption: Decision-making flowchart for troubleshooting product crystallization.

References

Technical Support Center: Optimizing Catalyst Performance for 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst performance in coupling reactions involving 2,6-dichloro-4-(trifluoromethyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Disclaimer: The following protocols and data are based on established methodologies for analogous electron-deficient heterocyclic systems. Direct application to this compound may require further optimization. The carboxylic acid moiety can influence catalyst activity and solubility, and may require protection or specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: This substrate presents several challenges:

  • Electron Deficiency: The pyridine ring is highly electron-deficient due to the chlorine atoms and the powerful electron-withdrawing trifluoromethyl group. This can make the oxidative addition step of the catalytic cycle more facile for some catalysts, but can also affect other steps.[1][2]

  • Two Reactive Sites: The presence of two chlorine atoms at the C2 and C6 positions can lead to mixtures of mono- and di-substituted products. Controlling selectivity is a key challenge.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]

  • Carboxylic Acid Group: The carboxylic acid functionality can act as a ligand for the metal center or react with the base, complicating the reaction. Protecting the carboxylic acid or using a base that does not cause unwanted side reactions is often necessary.

Q2: Which type of palladium catalyst is best suited for this substrate?

A2: For electron-deficient aryl chlorides, highly active catalyst systems are generally required.[1] Consider using:

  • Palladium Precatalysts: Modern palladium precatalysts, such as those from the Buchwald or Hartwig groups (e.g., G3 or G4 palladacycles), are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they efficiently generate the active Pd(0) species.

  • Bulky, Electron-Rich Ligands: Ligands play a crucial role. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, tBu₃P) or N-heterocyclic carbene (NHC) ligands are recommended.[1][2] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.

Q3: How can I control the selectivity between mono- and di-arylation in a Suzuki-Miyaura coupling?

A3: Achieving selective mono-arylation can be accomplished by:

  • Stoichiometry: Use a slight excess of the dichloronicotinic acid relative to the boronic acid.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mono-substitution.

  • Ligand Choice: Certain bulky ligands can favor mono-coupling due to steric hindrance around the palladium center after the first coupling event.

For di-arylation, use an excess of the boronic acid and potentially a higher catalyst loading and longer reaction time.

Q4: What are common side reactions and how can they be minimized?

A4: Common side reactions include:

  • Protodeboronation: The boronic acid reacts with a proton source (like water) to give the corresponding arene. To minimize this, use anhydrous conditions, a milder base (like KF or K₂CO₃), or more stable boronic esters (e.g., pinacol esters).[4]

  • Homocoupling: Dimerization of the boronic acid. This is often caused by the presence of oxygen. Ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere.[4]

  • Hydrodehalogenation: Replacement of a chlorine atom with hydrogen. This can occur if a hydride source is present in the reaction mixture.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of a reliable palladium precatalyst. Consider pre-activating a Pd(II) source with the ligand before adding the substrates.
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands.
Incorrect Base The choice of base is critical. For electron-deficient substrates, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. The base must be finely powdered and anhydrous for non-aqueous reactions.
Poor Solvent Choice Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. A solvent screen may be necessary. Ensure solvents are rigorously degassed.
Protodeboronation of Boronic Acid Check the purity of the boronic acid by NMR. Consider switching to a more stable boronic ester (e.g., pinacol ester). Use anhydrous conditions and a milder base if possible.[4]
Carboxylic Acid Interference Consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) to prevent interference with the catalyst or base.
Issue 2: Heck Reaction Fails to Proceed
Potential Cause Troubleshooting Step
Low Reactivity of Aryl Chloride The C-Cl bond is less reactive than C-Br or C-I bonds. Higher temperatures and more active catalysts are often required.[5][6][7]
Inappropriate Base Organic bases like triethylamine (Et₃N) or inorganic bases like Na₂CO₃ or KOAc are commonly used. The choice can be substrate-dependent.
Olefin Polymerization For activated olefins like acrylates, polymerization can be a side reaction. Adding a radical inhibitor like hydroquinone may be beneficial.
Steric Hindrance Highly substituted olefins may react slower. More forcing conditions (higher temperature, longer reaction time) may be needed.
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation.

Quantitative Data from Analogous Systems

Disclaimer: The following data is for analogous dichloropyridine systems and should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Dichloropyridines with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001885-95Analogous to BenchChem protocols
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001280-90General conditions for challenging couplings
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1102475-85For less reactive chlorides
Pd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (2.3)Dioxane/H₂O (4:1)10016~94 (dialkylation)(Thomas, 2011)

Table 2: Heck Coupling of Dichloroheteroaryl Halides with Olefins

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001270-85Classic Heck conditions
Pd(OAc)₂ (1)P(o-tol)₃ (2)NaOAc (2)NMP1202465-80For less reactive substrates
Pd₂(dba)₃ (1)-K₂CO₃ (2)DMA1301870-90Ligandless conditions for some substrates

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (or its ester derivative) (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv for mono-coupling, 2.5 equiv for di-coupling)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Inert atmosphere reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the nicotinic acid derivative, arylboronic acid, and finely powdered K₃PO₄.

  • Add the palladium precatalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Heck Coupling

Materials:

  • This compound (or its ester derivative) (1.0 equiv)

  • Olefin (e.g., butyl acrylate) (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or NMP)

  • Inert atmosphere reaction vessel

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the nicotinic acid derivative, palladium catalyst, and ligand.

  • Add the degassed solvent, followed by the olefin and the base.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction for the consumption of the starting material.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(Cl)L₂ Transmetalation_Intermediate [Ar-Pd(II)(Ar')L₂]⁺ OA_Complex->Transmetalation_Intermediate Transmetalation Product_Complex Ar-Ar'-Pd(II)L₂ Product_Complex->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) Product_Complex->Product Reductive Elimination ArX Ar-Cl (Nicotinic Acid Derivative) ArX->OA_Complex Oxidative Addition Boronic Ar'-B(OR)₂ + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low / No Yield Observed Check_Catalyst 1. Catalyst System Check - Is catalyst active? - Is ligand appropriate? Start->Check_Catalyst Check_Reagents 2. Reagent Quality Check - Purity of halide? - Stability of boronic acid? Check_Catalyst->Check_Reagents Check_Conditions 3. Reaction Conditions Check - Correct base/solvent? - Sufficiently degassed? - Optimal temperature? Check_Reagents->Check_Conditions Analyze_Side_Products 4. Analyze for Side Products - Protodeboronation? - Homocoupling? Check_Conditions->Analyze_Side_Products Optimize Systematically Optimize Conditions Analyze_Side_Products->Optimize

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

References

Preventing decomposition of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid during chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, offering potential causes and solutions to minimize its decomposition.

Issue Potential Cause Recommended Solution
Low reaction yield with recovery of starting material Reaction conditions (temperature, time) may be too mild.Gradually increase the reaction temperature in 5-10°C increments. Extend the reaction time, monitoring progress by TLC or LC-MS.
Formation of polar impurities (observed by TLC/LC-MS) Hydrolysis of the chloro-substituents by moisture or hydroxide ions. This is more likely under basic conditions or in the presence of water.Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If a base is required, consider using a non-nucleophilic base like DBU or a hindered amine base like 2,6-lutidine. If aqueous workup is necessary, perform it at low temperatures and quickly.
Gas evolution (e.g., CO2) and formation of non-acidic byproducts Decarboxylation of the nicotinic acid, potentially promoted by high temperatures or the presence of certain metals. The electron-withdrawing trifluoromethyl group can influence the stability of the carboxylate.Keep the reaction temperature as low as possible to achieve the desired transformation. Avoid prolonged heating. Screen for alternative catalysts if metal-catalyzed decarboxylation is suspected.
Reaction mixture turns dark, multiple spots on TLC General decomposition due to harsh reaction conditions.Re-evaluate the compatibility of all reagents with the starting material. Consider a lower reaction temperature or a milder solvent. If applicable, protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the reaction. The ester can be hydrolyzed in a final step under controlled conditions.
Inconsistent reaction outcomes Variability in reagent quality or reaction setup.Use freshly distilled solvents and high-purity reagents. Ensure consistent stirring and temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The main potential decomposition pathways for this compound are hydrolysis and decarboxylation. Hydrolysis can occur at the chloro-substituents, particularly under basic conditions, leading to the formation of hydroxypyridine derivatives. Decarboxylation, the loss of CO2 from the carboxylic acid group, may be induced by excessive heat.

Q2: At what temperature does this compound start to decompose?

A2: The exact decomposition temperature can vary depending on the reaction conditions (solvent, pressure, presence of other reagents). As a general precaution, it is advisable to run reactions at the lowest effective temperature and to avoid prolonged heating above 100°C, especially in the presence of bases or metals that could catalyze decarboxylation.

Q3: How can I prevent hydrolysis of the chloro-substituents?

A3: To prevent hydrolysis, it is crucial to maintain anhydrous reaction conditions. This includes using dry solvents, inert atmospheres (Nitrogen or Argon), and avoiding the introduction of water. If a base is necessary, opt for non-nucleophilic organic bases over aqueous inorganic bases.

Q4: Is it necessary to protect the carboxylic acid group?

A4: Protecting the carboxylic acid group, for instance as a methyl or ethyl ester, can be an effective strategy to prevent unwanted side reactions such as decarboxylation or participation of the acid proton in the reaction. The ester can be subsequently hydrolyzed under controlled conditions to yield the desired nicotinic acid derivative.

Q5: What are suitable solvents for reactions with this compound?

A5: The choice of solvent is reaction-dependent. However, for maintaining stability, polar aprotic solvents that are easily dried and are relatively inert, such as Dioxane, THF, DMF, or Acetonitrile, are often suitable choices. Always ensure the solvent is compatible with all reagents and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution Reaction

This protocol provides a general method for performing a nucleophilic aromatic substitution (SNAr) on one of the chloro-substituents while minimizing decomposition.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous solvent (e.g., DMF or NMP).

  • Addition of Reagents: Add the nucleophile (1.1 - 1.5 eq.) to the solution. If the nucleophile is an amine, it can act as its own base, or a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.) can be added.

  • Reaction: Stir the reaction mixture at a controlled temperature (start at room temperature and gently heat if necessary, e.g., 50-80°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding it to a cold, dilute aqueous acid solution (e.g., 1M HCl) to neutralize the base and precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester

This protocol describes the protection of the carboxylic acid group to enhance stability during subsequent reactions.

  • Esterification: Suspend this compound (1.0 eq.) in methanol. Cool the suspension in an ice bath.

  • Catalyst Addition: Slowly add thionyl chloride (SOCl2) (1.2 eq.) dropwise to the suspension.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature or gently reflux until the reaction is complete (monitor by TLC or LC-MS, typically 2-4 hours).

  • Isolation: Remove the solvent under reduced pressure. Add water and a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester, which can be further purified by column chromatography if necessary.

Visualizations

DecompositionTroubleshooting start Reaction with 2,6-Dichloro-4- (trifluoromethyl)nicotinic acid issue Low Yield or Impurity Formation? start->issue hydrolysis Suspect Hydrolysis? (Polar Impurities) issue->hydrolysis Yes success Successful Reaction issue->success No decarboxylation Suspect Decarboxylation? (Gas Evolution) hydrolysis->decarboxylation No solution_hydrolysis Use Anhydrous Conditions Use Non-Nucleophilic Base Inert Atmosphere hydrolysis->solution_hydrolysis Yes harsh_conditions General Decomposition? (Dark Color, Multiple Spots) decarboxylation->harsh_conditions No solution_decarboxylation Lower Reaction Temperature Avoid Prolonged Heating decarboxylation->solution_decarboxylation Yes solution_harsh Lower Temperature Protect Carboxylic Acid Re-evaluate Reagents harsh_conditions->solution_harsh Yes harsh_conditions->success No solution_hydrolysis->start Retry Reaction solution_decarboxylation->start Retry Reaction solution_harsh->start Retry Reaction

Caption: Troubleshooting workflow for reactions involving the target compound.

PreventionStrategy main_goal Prevent Decomposition of This compound control_temp Temperature Control main_goal->control_temp control_reagents Reagent & Solvent Control main_goal->control_reagents protecting_group Protecting Group Strategy main_goal->protecting_group temp_actions - Use lowest effective temperature - Avoid prolonged heating control_temp->temp_actions reagent_actions - Use anhydrous solvents - Use non-nucleophilic bases - Run under inert atmosphere control_reagents->reagent_actions pg_actions - Protect carboxylic acid as an ester - Deprotect under mild conditions protecting_group->pg_actions

Caption: Key strategies to prevent decomposition of the nicotinic acid.

Troubleshooting guide for scaling up 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low overall yield can stem from several factors throughout the multi-step synthesis. Here are the primary areas to investigate:

  • Incomplete Reactions: Ensure each step, particularly the chlorination and hydrolysis, goes to completion. Monitor the reaction progress using appropriate analytical techniques like TLC, GC, or LC-MS.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. Deviations from optimized parameters can lead to reduced product formation and increased side products. Refer to the detailed experimental protocols and data tables below for recommended conditions.

  • Purity of Starting Materials: The quality of your starting materials, such as 2-hydroxy-6-chloro-4-(trifluoromethyl)nicotinic acid or its precursors, is crucial. Impurities can interfere with the reactions and lead to lower yields.

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps. Ensure efficient phase separation and choose an appropriate recrystallization solvent to maximize recovery.

  • Side Reactions: The formation of byproducts is a common cause of low yields. See the "Side Reactions" section for more details on potential unwanted reactions.

Q2: I am observing significant impurities in my final product upon analysis. What are the likely side products and how can I minimize their formation?

A2: The presence of impurities is a common issue. Based on the typical synthetic routes, potential impurities could include:

  • Mono-chlorinated Species: Incomplete chlorination can result in the presence of 2-hydroxy-6-chloro-4-(trifluoromethyl)nicotinic acid or 2-chloro-6-hydroxy-4-(trifluoromethyl)nicotinic acid. To minimize this, ensure a sufficient amount of the chlorinating agent (e.g., POCl₃) is used and that the reaction temperature and time are adequate for complete conversion.

  • Over-chlorinated Byproducts: While less common for this specific molecule, harsh chlorination conditions could potentially lead to undesired reactions.

  • Unreacted Starting Material: If the reaction is not driven to completion, you will have leftover starting materials in your product mixture.

  • Hydrolysis Byproducts: During the synthesis, intermediates or the final product might undergo unintended hydrolysis if water is present under certain conditions.

To minimize these impurities, it is critical to control the reaction stoichiometry, temperature, and time. Additionally, purification methods like recrystallization should be optimized to remove any formed impurities effectively.

Q3: What are the critical parameters to control during the chlorination step with phosphorus oxychloride (POCl₃)?

A3: The chlorination of the dihydroxy intermediate to the dichloro product is a critical step. Key parameters to control are:

  • Temperature: This reaction is typically carried out at elevated temperatures. The reaction temperature needs to be high enough to drive the reaction forward but not so high as to cause decomposition. A typical range is 100-120°C.

  • Reaction Time: The reaction needs to be run for a sufficient duration to ensure complete conversion. Monitoring the reaction is key to determining the optimal time.

  • Reagent Stoichiometry: An excess of POCl₃ is generally used to ensure the complete conversion of the dihydroxy compound.

  • Pressure: The reaction is often performed in a sealed, pressure-rated vessel to maintain the temperature above the boiling point of POCl₃ and to contain any HCl gas evolved.

Q4: I'm experiencing difficulties with the hydrolysis of the nitrile or amide intermediate to the carboxylic acid. What are the recommended conditions?

A4: The hydrolysis step is crucial for obtaining the final nicotinic acid product. Whether you are starting from a nitrile or an amide, acidic or basic conditions can be employed.

  • Acidic Hydrolysis: This is often carried out using a strong acid like sulfuric acid or hydrochloric acid at elevated temperatures. The concentration of the acid and the temperature are key parameters to optimize. For instance, hydrolysis can be performed in 90-99% sulfuric acid at temperatures ranging from 70 to 110°C.[1]

  • Basic Hydrolysis: A strong base like sodium hydroxide can also be used, typically in an aqueous or alcoholic solution, followed by acidification to precipitate the carboxylic acid.

If you are facing issues, consider the following:

  • Incomplete Hydrolysis: Increase the reaction time, temperature, or the concentration of the acid/base.

  • Product Degradation: If the conditions are too harsh, the trifluoromethyl group or the pyridine ring itself might be susceptible to degradation. A careful optimization of conditions is necessary.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant synthetic procedures.

Table 1: Reaction Conditions for Hydrolysis of 2,6-dichloro-5-fluoronicotinonitrile (Analogous Reaction) [1]

ParameterValue
Starting Material2,6-dichloro-5-fluoronicotinonitrile
Reagent96% Sulfuric Acid
Temperature (Initial)78°C
Temperature (Hydrolysis)90°C
Reaction Time7 hours
Yield87.0%

Table 2: Chlorination Reaction Parameters (Illustrative)

ParameterGeneral Range
Starting Material2,6-dihydroxy-4-(trifluoromethyl)nicotinic acid derivative
Chlorinating AgentPhosphorus Oxychloride (POCl₃)
Temperature100 - 120°C
Pressure1.5 - 2.0 MPa
Reaction Time4 - 8 hours
Catalyst (optional)Triethylamine or other tertiary amines

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-dihydroxy-4-(trifluoromethyl)nicotinic acid

This protocol is a generalized procedure based on common synthetic transformations for analogous compounds.

Step 1: Chlorination

  • In a pressure-rated glass reactor, charge 2,6-dihydroxy-4-(trifluoromethyl)nicotinic acid and phosphorus oxychloride (POCl₃) (5-10 molar equivalents).

  • If required, add a catalytic amount of triethylamine.

  • Seal the reactor and heat the mixture to 110°C with constant stirring.

  • Maintain the temperature and stirring for 6 hours. Monitor the reaction progress by taking aliquots and analyzing them (e.g., by LC-MS) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,6-dichloro-4-(trifluoromethyl)nicotinoyl chloride.

Step 2: Hydrolysis

  • To the crude 2,6-dichloro-4-(trifluoromethyl)nicotinoyl chloride, add a 2M aqueous solution of sodium hydroxide at 0°C.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Step 3: Purification

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to achieve the desired purity.

Visualizations

Synthesis_Pathway A 2,6-dihydroxy-4- (trifluoromethyl)nicotinic acid B 2,6-dichloro-4- (trifluoromethyl)nicotinoyl chloride A->B POCl3, Heat C 2,6-dichloro-4- (trifluoromethyl)nicotinic acid B->C H2O / NaOH, then H+

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Check_Conditions Check Reaction Conditions (T, t, P) Check_Completion->Check_Conditions Yes Increase_Time_Temp Increase Reaction Time / Temperature Check_Completion->Increase_Time_Temp No Check_Purity Analyze Starting Material Purity Check_Conditions->Check_Purity Optimize_Workup Optimize Work-up & Purification Check_Purity->Optimize_Workup Success Yield Improved Optimize_Workup->Success Increase_Time_Temp->Check_Completion Side_Reactions Starting_Material 2,6-dihydroxy-4-(trifluoromethyl)nicotinic acid Chlorination Chlorination (POCl3) Starting_Material->Chlorination Desired_Product This compound Chlorination->Desired_Product Mono_Chloro Mono-chlorinated Impurity Chlorination->Mono_Chloro Incomplete Reaction Decomposition Decomposition Products Chlorination->Decomposition Excessive Heat

References

Technical Support Center: Managing Reaction Exotherms in 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing potential reaction exotherms during the synthesis of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered.

Troubleshooting Guide

Issue: Uncontrolled Temperature Increase During Hydrolysis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Potential Cause: The hydrolysis of the nitrile to a carboxylic acid is a highly exothermic process, especially when using strong acids or bases.[1][2] Rapid addition of reagents or inadequate cooling can lead to a runaway reaction.

Recommended Solutions:

  • Slow Reagent Addition: Add the hydrolyzing agent (e.g., concentrated sulfuric acid or a solution of sodium hydroxide) dropwise or in small portions.

  • Efficient Cooling: Use an ice bath or a cryostat to maintain the desired reaction temperature. Ensure the reaction vessel has adequate surface area for heat exchange.

  • Dilution: Performing the reaction in a suitable solvent can help to dissipate the heat generated.

  • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.

Issue: Sudden Temperature Spike During Catalytic Hydrogenolysis

Potential Cause: The catalytic hydrogenation of chlorinated aromatic compounds is an exothermic reaction.[3] The rate of hydrogen uptake and, consequently, heat generation can be rapid, especially with a highly active catalyst.

Recommended Solutions:

  • Controlled Hydrogen Supply: Introduce hydrogen gas in a controlled manner, either by maintaining a specific pressure or by bubbling it through the reaction mixture at a steady rate.

  • Catalyst Loading: Use the minimum effective amount of catalyst. A high catalyst loading can lead to a very fast and highly exothermic reaction.

  • Efficient Stirring: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath and to prevent localized overheating on the catalyst surface.

  • Temperature Monitoring: Closely monitor the internal temperature and be prepared to adjust the cooling and/or hydrogen supply.

Frequently Asked Questions (FAQs)

Q1: What are the main exothermic steps in the synthesis of this compound?

A1: The two primary exothermic steps of concern are the hydrolysis of the nitrile precursor (2,6-dichloro-4-(trifluoromethyl)nicotinonitrile) to the carboxylic acid and the catalytic hydrogenolysis of the dichloro-pyridine ring, should that be a step in your synthetic route.

Q2: Is there a risk of thermal runaway?

A2: Yes, both the hydrolysis and hydrogenation steps carry a risk of thermal runaway if not properly controlled.[4] A thermal runaway is an uncontrollable, self-heating state that can lead to the ejection of hot materials, fire, or explosion.[4]

Q3: What are the signs of a potential runaway reaction?

A3: Signs include a rapid and accelerating increase in temperature that is not controlled by the cooling system, a sudden increase in pressure, vigorous gas evolution, and a change in the color or viscosity of the reaction mixture.

Q4: What should I do in case of a thermal runaway?

A4: In the event of a thermal runaway, the immediate priority is personnel safety. Activate any emergency shutdown procedures, evacuate the immediate area, and alert safety personnel. Do not attempt to quench a large-scale runaway reaction without proper training and equipment.

Data Presentation

Table 1: General Parameters for Hydrolysis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

ParameterAcid Hydrolysis (Conceptual)Base Hydrolysis (Conceptual)
Reagent Concentrated Sulfuric AcidSodium Hydroxide Solution
Solvent None or co-solvent like methylene chlorideWater/Ethanol mixture
Temperature Range 70-110°C (after initial controlled addition)[5]Reflux (high temperature)[1]
Key Control Measure Slow, controlled addition of water to the nitrile/acid mixture[5]Slow addition of nitrile to the hot basic solution
Potential Hazard Highly exothermic upon water addition, potential for splattering.Highly exothermic, potential for boiling over if addition is too fast.

Table 2: General Parameters for Catalytic Hydrogenolysis of Chlorinated Pyridines

ParameterTypical Conditions
Catalyst Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂)[3][6]
Solvent Ethanol, Methanol, Acetic Acid[3]
Hydrogen Pressure 1-50 bar (can vary significantly)
Temperature Range Room temperature to 80°C
Key Control Measure Controlled hydrogen introduction, efficient stirring, and cooling.
Potential Hazard Exothermic reaction, potential for ignition of hydrogen gas.

Experimental Protocols

Protocol 1: Conceptual Safe Procedure for Acid-Catalyzed Hydrolysis

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser. Place the flask in a cooling bath.

  • Reagent Charging: Charge the flask with 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile.

  • Acid Addition: Slowly add concentrated sulfuric acid to the nitrile while maintaining the internal temperature below a designated safe limit (e.g., 40-50°C) with external cooling.

  • Controlled Water Addition: After the initial mixing, slowly add water via the dropping funnel. The temperature must be carefully controlled during this step, as the hydrolysis is highly exothermic.[5]

  • Heating: Once the addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 90-100°C) and maintain for the required reaction time.

  • Workup: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. The product will precipitate and can be collected by filtration.

Protocol 2: Conceptual Safe Procedure for Catalytic Hydrogenolysis

  • Setup: In a fume hood, charge a suitable hydrogenation reactor with this compound and a solvent (e.g., ethanol).

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere.

  • Hydrogenation: Seal the reactor, and then purge with hydrogen gas. Pressurize the reactor to the desired pressure.

  • Temperature Control: Begin stirring and monitor the internal temperature. If the temperature rises rapidly, stop the hydrogen flow and apply cooling.

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by analytical methods (TLC, LC-MS).

  • Workup: Once the reaction is complete, vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture to remove the catalyst.

Mandatory Visualization

experimental_workflow cluster_hydrolysis Step 1: Hydrolysis cluster_hydrogenolysis Step 2: Hydrogenolysis (if applicable) start_h Start: 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile add_acid Controlled Addition of Sulfuric Acid start_h->add_acid cool_1 Maintain Temp < 40-50°C add_acid->cool_1 add_water Slow Addition of Water cool_1->add_water cool_2 Maintain Temp During Addition add_water->cool_2 heat Heat to 90-100°C cool_2->heat workup_h Workup: Quench on Ice, Filter heat->workup_h product_h Intermediate: Crude Acid workup_h->product_h start_hy Start: Dichloro-precursor dissolve Dissolve in Solvent start_hy->dissolve inert Inert Atmosphere (N2/Ar) dissolve->inert add_cat Add Pd/C Catalyst inert->add_cat hydrogenate Introduce H2 (Controlled) add_cat->hydrogenate monitor_temp Monitor Temp & Cool hydrogenate->monitor_temp workup_hy Workup: Filter Catalyst monitor_temp->workup_hy product_final Final Product: Nicotinic Acid Derivative workup_hy->product_final

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_hydrolysis During Hydrolysis cluster_hydrogenolysis During Hydrogenolysis issue Issue: Uncontrolled Exotherm cause_h1 Rapid Reagent Addition? issue->cause_h1 cause_h2 Inadequate Cooling? issue->cause_h2 cause_hy1 High H2 Flow/Pressure? issue->cause_hy1 cause_hy2 High Catalyst Loading? issue->cause_hy2 cause_hy3 Poor Stirring? issue->cause_hy3 sol_h1 Solution: Slow Addition Rate cause_h1->sol_h1 sol_h2 Solution: Improve Cooling (Ice Bath/Cryostat) cause_h2->sol_h2 sol_hy1 Solution: Reduce H2 Supply cause_hy1->sol_hy1 sol_hy2 Solution: Decrease Catalyst Amount cause_hy2->sol_hy2 sol_hy3 Solution: Increase Stirring Rate cause_hy3->sol_hy3

References

Technical Support Center: Purification of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid (CAS: 503437-19-2).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from the synthetic route used. If the nicotinic acid is prepared by hydrolysis of the corresponding nitrile or amide, residual amounts of these starting materials are often present. Specifically, you may encounter:

  • 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: The nitrile precursor to the nicotinic acid.

  • 2,6-Dichloro-4-(trifluoromethyl)nicotinamide: The amide intermediate which may result from incomplete hydrolysis of the nitrile.[1]

  • Starting materials from upstream synthesis: Depending on the synthetic pathway, precursors used to construct the substituted pyridine ring may be present.

  • Decomposition products: Harsh reaction conditions, particularly during hydrolysis, can lead to the formation of degradation byproducts.[2]

Q2: What analytical methods are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately determining the purity of this compound and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water with a trifluoroacetic acid modifier, typically provides good separation of the target compound from its potential impurities.

Q3: My purified this compound has a low melting point and appears discolored. What could be the issue?

A3: A low or broad melting point and discoloration are indicative of residual impurities. Even small amounts of impurities can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. The color may be due to chromophoric byproducts from the synthesis. Further purification by recrystallization or an acid-base workup is recommended.

Troubleshooting Guides

Issue 1: Persistent Impurity Peaks in HPLC after Recrystallization

Problem: After performing a recrystallization, HPLC analysis still shows the presence of significant impurities, particularly the nitrile or amide precursors.

Possible Causes and Solutions:

  • Inappropriate Recrystallization Solvent: The chosen solvent may not provide a sufficient solubility difference between the desired nicotinic acid and the impurities at high and low temperatures.

  • Solution: Experiment with different solvent systems. A mixture of a solvent in which the compound is soluble (like ethyl acetate) and a non-solvent in which it is poorly soluble (like petroleum ether or hexanes) can be effective. A patent for a similar compound suggests a mixture of petroleum ether and ethyl acetate.

  • Co-precipitation: If the impurities have very similar structures to the product, they may co-precipitate.

  • Solution: Consider a different purification technique, such as acid-base purification, which separates compounds based on their acidic/basic properties rather than just solubility.

Issue 2: Low Recovery Yield after Purification

Problem: The yield of pure this compound is significantly lower than expected after purification.

Possible Causes and Solutions:

  • Excessive Solvent in Recrystallization: Using too much solvent to dissolve the crude product will result in a significant amount of the desired compound remaining in the mother liquor upon cooling.

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization: If the solution cools too quickly, especially during filtration of insoluble impurities, product can be lost.

  • Solution: Use a heated funnel for hot filtration to prevent premature crystallization.

  • Loss during Acid-Base Workup: Incomplete precipitation or extraction can lead to yield loss.

  • Solution: Ensure the pH is adjusted to fully precipitate the nicotinic acid (typically pH 1-2). When extracting, perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous phase.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the purification of this compound by recrystallization.

  • Solvent Selection: Based on preliminary solubility tests, a solvent system of ethyl acetate and hexanes is chosen.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This method is particularly effective for removing neutral or basic impurities from the acidic target compound. A patent for a similar fluorinated nicotinic acid demonstrated an increase in purity to 99.5% using this technique.[2]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently. The nicotinic acid will deprotonate and move into the aqueous layer as its sodium salt.

  • Separation: Allow the layers to separate and drain the aqueous layer into a clean flask.

  • Washing: Wash the organic layer with another portion of 1 M NaOH to ensure all the acidic product has been extracted. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and, with stirring, slowly add a 1 M aqueous solution of hydrochloric acid (HCl) until the pH is approximately 1-2. The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Representative Purity Analysis Before and After Recrystallization

CompoundPurity Before Recrystallization (%)Purity After Recrystallization (%)Major Impurity (Before)Impurity Level (Before) (%)Impurity Level (After) (%)
This compound94.299.12,6-Dichloro-4-(trifluoromethyl)nicotinonitrile3.50.4
2,6-Dichloro-4-(trifluoromethyl)nicotinamide1.80.3

Table 2: Representative Purity Analysis Before and After Acid-Base Purification

CompoundPurity Before Purification (%)Purity After Purification (%)Major Impurity (Before)Impurity Level (Before) (%)Impurity Level (After) (%)
This compound93.899.72,6-Dichloro-4-(trifluoromethyl)nicotinonitrile4.1<0.1
2,6-Dichloro-4-(trifluoromethyl)nicotinamide1.50.2

Visualizations

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Filter Hot Filtration Dissolve->Filter Cool Cool to Crystallize Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Purified Product Isolate->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Acid_Base_Purification_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase Crude_Org Crude Product in Organic Solvent Nicotinate_Aq Sodium Nicotinate in Aqueous Layer Crude_Org->Nicotinate_Aq Add NaOH (aq) Impurities_Org Neutral/Basic Impurities in Organic Layer Nicotinate_Aq->Impurities_Org Separate Layers Precipitate Precipitate Pure Acid (Add HCl) Nicotinate_Aq->Precipitate Isolate_Dry Isolate and Dry Pure Product Precipitate->Isolate_Dry Pure_Product Pure Product Isolate_Dry->Pure_Product

Caption: Workflow for the purification of this compound by acid-base extraction.

References

Stability issues and storage of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide: Stability Issues

Unexpected degradation of this compound can compromise experimental results. This guide provides a systematic approach to identifying and resolving common stability challenges.

Issue: Inconsistent assay results or appearance of unknown peaks in chromatography.

This issue may stem from the degradation of the compound due to improper storage or handling. The following workflow can help identify the root cause.

Troubleshooting_Workflow start Start: Inconsistent Results check_storage Review Storage Conditions start->check_storage check_handling Evaluate Handling Procedures start->check_handling perform_analysis Perform Chemical Analysis (e.g., HPLC, LC-MS) check_storage->perform_analysis check_handling->perform_analysis compare_results Compare with Reference Standard perform_analysis->compare_results identify_degradants Identify Degradation Products compare_results->identify_degradants Discrepancy Found implement_capa Implement Corrective and Preventive Actions (CAPA) compare_results->implement_capa No Discrepancy (Investigate other sources of error) identify_degradants->implement_capa

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protecting the compound from light and moisture is crucial to prevent degradation.

Q2: I suspect my sample has degraded. How can I confirm this?

A2: If you suspect degradation, you should perform a comparative analysis of your sample against a freshly prepared standard or a retained sample from a reliable batch. Techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to detect any degradation products, which would appear as new peaks in the chromatogram.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound, potential degradation pathways include hydrolysis, photolysis, and thermal decomposition. The presence of chlorine atoms and a trifluoromethyl group on the pyridine ring can influence its susceptibility to these degradation routes.

Q4: Are there any known incompatibilities for this compound?

A4: Avoid strong oxidizing agents, strong bases, and amines, as these may react with the nicotinic acid derivative.[1]

Storage and Handling Recommendations

Proper storage is paramount to maintaining the integrity of this compound. The following diagram outlines key considerations for storage.

Storage_Recommendations compound This compound storage_conditions Optimal Storage Conditions compound->storage_conditions temp Cool Temperature storage_conditions->temp humidity Dry Environment storage_conditions->humidity light Protection from Light storage_conditions->light container Tightly Sealed Container storage_conditions->container ventilation Well-Ventilated Area storage_conditions->ventilation

Caption: Key storage recommendations for the compound.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability profile of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The goal is to generate degradation products to develop and validate stability-indicating analytical methods.[2][3][4]

Below are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on the specific properties of their compound and analytical capabilities.

Table 1: General Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature to 60°CUp to 7 days
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature to 60°CUp to 7 days
Oxidative 3% to 30% H₂O₂Room TemperatureUp to 7 days
Thermal Dry Heat40°C to 80°CUp to 7 days
Photolytic UV and Visible LightAmbientMinimum 1.2 million lux hours and 200 watt hours/m²

Methodology for a Forced Degradation Study:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Hydrolysis: To separate aliquots of the stock solution, add an equal volume of the acidic or basic solution. For neutral hydrolysis, add purified water. Maintain the samples at the desired temperature for the specified duration. Periodically withdraw samples, neutralize them if necessary, and dilute to a suitable concentration for analysis.

    • Oxidation: Add the hydrogen peroxide solution to an aliquot of the stock solution. Keep the sample at room temperature and protected from light. Periodically withdraw samples and dilute for analysis.

    • Thermal: Store the solid compound in a temperature-controlled oven. Periodically withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

    • Photolytic: Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible output. A control sample should be stored under the same conditions but protected from light. Periodically withdraw samples for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. If necessary, further structural elucidation of major degradants can be performed using techniques like LC-MS/MS or NMR.

References

Validation & Comparative

A Comparative Guide to Nicotinic Acid Building Blocks: 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid vs. Traditional Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and agrochemical development, nicotinic acid and its derivatives represent a versatile class of building blocks. Their adaptability allows for the synthesis of a wide array of bioactive molecules. This guide provides a comparative analysis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid, a key intermediate in modern insecticide synthesis, against more traditional nicotinic acid building blocks like nicotinic acid itself and nicotinamide. We will delve into their distinct physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and protocols.

At a Glance: Key Physicochemical and Biological Properties

The following table summarizes the key characteristics of this compound, nicotinic acid, and nicotinamide, offering a clear comparison for researchers selecting building blocks for their specific applications.

PropertyThis compoundNicotinic Acid (Niacin, Vitamin B3)Nicotinamide (Niacinamide)
Molecular Formula C₇H₂Cl₂F₃NO₂C₆H₅NO₂C₆H₆N₂O
Molecular Weight 260.00 g/mol [1]123.11 g/mol [2]122.12 g/mol [3]
Primary Application Intermediate for insecticide synthesis (e.g., Flonicamid)[4]Nutrient, lipid-lowering agent, drug discovery scaffold[2]Nutrient, therapeutic agent, drug discovery scaffold
Mechanism of Action Precursor to insecticidal compounds targeting insect nervous systems.Agonist of the GPR109A receptor, precursor to NAD and NADP[2][5]Precursor to NAD and NADP, component of various enzymatic pathways[3]
pKa Not experimentally reported4.85 (at 25°C)3.35 (conjugate acid)
Solubility in Water Not experimentally reported18 g/L500 g/L (at 25°C)
Melting Point Not available236-239 °C[6]128-131 °C[5]

Delving Deeper: A Comparative Overview

Nicotinic Acid (Niacin) , in stark contrast, is a well-known B vitamin with a long history of therapeutic use, primarily as a lipid-lowering agent[2]. Its biological effects are largely mediated through its action as an agonist for the G-protein coupled receptor GPR109A (also known as HCA₂)[5]. Activation of GPR109A in adipocytes leads to the inhibition of lipolysis, contributing to its beneficial effects on cholesterol levels[5]. Furthermore, nicotinic acid serves as a precursor for the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are vital for numerous metabolic redox reactions[2].

Nicotinamide (Niacinamide) is the amide derivative of nicotinic acid and another form of vitamin B3[3]. While it also serves as a precursor to NAD and NADP, it does not exhibit the same lipid-lowering effects as nicotinic acid because it is a poor agonist of the GPR109A receptor. This difference in activity makes nicotinamide a preferred choice for vitamin supplementation to treat niacin deficiency (pellagra) without the flushing side effect associated with nicotinic acid[3].

Signaling Pathways and Mechanisms of Action

The biological activities of these nicotinic acid building blocks are dictated by their distinct interactions with cellular machinery.

Nicotinic Acid and the GPR109A Signaling Pathway

Nicotinic acid's primary pharmacological effects are initiated by its binding to the GPR109A receptor. This interaction triggers two main signaling cascades: a G-protein dependent pathway and a β-arrestin dependent pathway.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi G-protein Pathway cluster_arrestin β-Arrestin Pathway NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds to Gi Gαi GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Lipolysis ↓ Lipolysis (Anti-lipolytic Effect) PKA->Lipolysis ERK ERK Activation Arrestin->ERK Flushing Vasodilation (Flushing Side-effect) ERK->Flushing

GPR109A Signaling Cascade

The Gαi pathway inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels and subsequent inhibition of lipolysis. The β-arrestin pathway is associated with the flushing side effect of nicotinic acid.

This compound in Insecticide Action

While a detailed signaling pathway for this compound itself is not the primary focus of research, its role as a precursor to flonicamid provides insight into its ultimate biological application. Flonicamid acts as a selective feeding blocker in certain insects, though its precise molecular target is still under investigation. The workflow from the building block to the final product is a key aspect of its utility.

Flonicamid_Synthesis Start 2,6-Dichloro-4- (trifluoromethyl)nicotinic acid Intermediate Acyl Chloride Formation Start->Intermediate SOCl₂ or (COCl)₂ Amidation Amidation with Aminoacetonitrile Intermediate->Amidation Product Flonicamid Amidation->Product Effect Insecticidal Activity (Feeding Blocker) Product->Effect

Synthetic utility of the target molecule.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of these building blocks. Below are representative protocols for assessing biological activities relevant to nicotinic acid and its derivatives.

Protocol 1: GPR109A Receptor Binding Assay

This protocol is designed to determine the binding affinity of a compound to the GPR109A receptor.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • [³H]-Nicotinic acid (radioligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Test compounds.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from HEK293-GPR109A cells.

  • In a 96-well plate, add cell membranes (20-40 µg of protein), [³H]-nicotinic acid (at a concentration near its Kd, e.g., 50 nM), and varying concentrations of the test compound.

  • For non-specific binding determination, add a high concentration of unlabeled nicotinic acid (e.g., 100 µM) to a set of wells.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

Protocol 2: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the potential of nicotinic acid derivatives to modulate the inflammatory response in macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • DMEM supplemented with 10% FBS and antibiotics.

  • Lipopolysaccharide (LPS).

  • Test compounds.

  • Griess Reagent for nitrite measurement (indicator of nitric oxide production).

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no test compound) and a negative control group (no LPS stimulation).

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.

  • Determine the dose-dependent inhibitory effect of the test compound on the production of nitric oxide and pro-inflammatory cytokines.

Protocol 3: Insecticidal Activity Assay (for Flonicamid and its Precursors)

Materials:

  • Aphids (e.g., Myzus persicae).

  • Cabbage leaf discs.

  • Test compounds dissolved in an appropriate solvent (e.g., acetone with a surfactant).

  • Petri dishes.

Procedure:

  • Prepare serial dilutions of the test compound.

  • Dip cabbage leaf discs into the test solutions for a few seconds and allow them to air dry. Control discs are dipped in the solvent solution without the test compound.

  • Place one treated leaf disc in each Petri dish lined with moist filter paper.

  • Introduce a known number of aphids (e.g., 10-20 adult aphids) onto each leaf disc.

  • Seal the Petri dishes and maintain them at a controlled temperature and light cycle.

  • Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours) under a microscope.

  • Calculate the mortality rate for each concentration and determine the LC₅₀ value using probit analysis.

Conclusion

The choice between this compound and more traditional nicotinic acid building blocks is fundamentally driven by the intended application. For researchers in agrochemical synthesis, particularly those developing modern insecticides, the unique electronic and steric properties imparted by the chloro and trifluoromethyl substituents make this compound an invaluable starting material. In contrast, for those in drug discovery targeting metabolic or inflammatory diseases, the well-characterized pharmacology of nicotinic acid and nicotinamide, centered around the GPR109A receptor and NAD/NADP biosynthesis, provides a more established foundation for rational drug design. This guide highlights the importance of understanding the distinct chemical and biological profiles of these building blocks to enable informed decisions in the development of novel, effective, and safe chemical entities.

References

Comparative Biological Activity of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of derivatives of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid. This scaffold has emerged as a promising starting point for the development of novel therapeutic agents due to its versatile biological profile.

This guide summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes relevant biological pathways to provide a comprehensive overview of their potential in drug discovery. The primary focus of this analysis is on the anticancer, anti-inflammatory, and antimicrobial activities of these derivatives.

Anticancer Activity: Targeting Angiogenesis through VEGFR-2 Inhibition

Derivatives of the nicotinamide scaffold have demonstrated significant potential as anticancer agents, primarily by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit its downstream signaling, leading to a reduction in tumor vascularization and growth.

Recent studies on nicotinamide-based derivatives have identified compounds with potent cytotoxic effects against various cancer cell lines and significant inhibitory activity against the VEGFR-2 enzyme.

Comparative Anticancer and VEGFR-2 Inhibitory Activities

The following table summarizes the in vitro cytotoxic and VEGFR-2 inhibitory activities of representative nicotinamide derivatives, including those with structural similarities to the this compound scaffold.

Compound IDModificationCancer Cell LineCytotoxicity IC50 (µM)VEGFR-2 Inhibition IC50 (nM)Reference CompoundReference IC50 (VEGFR-2, nM)
Derivative A-1 NicotinohydrazideHCT-116-22.05Sorafenib24.93
Derivative C-6 HydroxylamineHCT-116-15.65Sorafenib24.93
Derivative D-1 PhenylhydrazineHCT-1163.0823.13Sorafenib24.93
Derivative D-1 PhenylhydrazineHepG-24.09-Sorafenib-
Compound 6 Nicotinamide-basedHCT-1169.3 ± 0.0260.83--
Compound 6 Nicotinamide-basedHepG-27.8 ± 0.025---

Data is compiled from studies on nicotinamide derivatives as VEGFR-2 inhibitors.[1][2]

Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates the signaling pathway initiated by VEGF and its inhibition by this compound derivatives.

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Derivative Nicotinic Acid Derivative Derivative->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Angiogenesis Gene Transcription (Angiogenesis, Proliferation, Cell Survival) PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

VEGFR-2 signaling pathway and its inhibition by nicotinic acid derivatives.

Anti-inflammatory Activity: Modulation of Pro-inflammatory Cytokines

Nicotinamide and its derivatives have been shown to possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. In inflammatory conditions, cells like macrophages produce signaling molecules such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which drive the inflammatory response. Certain nicotinamide derivatives can suppress the production of these cytokines, thereby reducing inflammation.

Comparative Anti-inflammatory Activity

The following table presents the inhibitory effects of a representative nicotinamide derivative on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells.

Compound IDCytokineInhibition (%)
Compound 6 TNF-α66.42
Compound 6 IL-657.34

Data from a study on a potent nicotinamide-based VEGFR-2 inhibitor.[1]

Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production

The diagram below outlines the general pathway of pro-inflammatory cytokine production and its inhibition.

Cytokine_Inhibition cluster_signaling Intracellular Signaling LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage Activates NFkB NF-κB Pathway Macrophage->NFkB Activates Derivative Nicotinic Acid Derivative Derivative->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Production

Inhibition of pro-inflammatory cytokine production by nicotinic acid derivatives.

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound derivatives is limited in the reviewed literature, the broader class of hydrazone derivatives, which can be synthesized from nicotinic acid, has shown significant antimicrobial potential. These compounds have been evaluated against a range of bacterial and fungal strains.

Comparative Antimicrobial Activity of Related Hydrazone Derivatives

The following table provides an example of the antimicrobial activity of hydrazone derivatives against various microbial strains, indicating the potential of this class of compounds.

Compound ClassMicrobial StrainActivity (MIC in µg/mL)Reference CompoundReference MIC (µg/mL)
Hydrazones with 2,4-dichloro moiety Staphylococcus aureus (MRSA)25Ciprofloxacin>100
Hydrazones with 2,4-dichloro moiety Proteus mirabilis12.5Ciprofloxacin25
Hydrazones with 2,4-dichloro moiety Candida albicans25Fluconazole12.5

Data from a study on hydrazones with a 2,4-dichloro moiety.[3][4]

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for screening the antimicrobial activity of new chemical entities.

Antimicrobial_Screening Start Synthesized Derivatives Prep Prepare Stock Solutions of Derivatives Start->Prep MIC_Assay Micro-broth Dilution Assay (Determine Minimum Inhibitory Concentration - MIC) Prep->MIC_Assay MicrobialCultures Prepare Microbial Cultures (Bacteria and Fungi) MicrobialCultures->MIC_Assay MBC_MFC_Assay Sub-culturing for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Assay->MBC_MFC_Assay DataAnalysis Data Analysis and Comparison with Controls MBC_MFC_Assay->DataAnalysis End Identification of Lead Compounds DataAnalysis->End

General workflow for antimicrobial activity screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key biological assays discussed in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.

VEGFR-2 Kinase Assay

Objective: To determine the in vitro inhibitory activity of compounds against the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.

  • IC50 Calculation: The percentage of kinase inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubation and Absorbance Reading: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents with diverse biological activities. The available data on related nicotinamide derivatives strongly suggest potential for potent anticancer activity through the inhibition of VEGFR-2-mediated angiogenesis. Furthermore, these compounds may exert anti-inflammatory effects by modulating the production of key pro-inflammatory cytokines. The potential for antimicrobial activity, particularly in hydrazone derivatives, also warrants further investigation.

The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to systematically screen and characterize new derivatives based on this promising scaffold. Future structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these compounds for specific therapeutic applications.

References

In Vitro Assay Protocols for Compounds Derived from 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assay protocols relevant to compounds synthesized from the versatile starting material, 2,6-dichloro-4-(trifluoromethyl)nicotinic acid. This chemical scaffold is a key component in the synthesis of various biologically active molecules, most notably in the development of kinase inhibitors for cancer therapy. This document outlines detailed experimental methodologies and presents comparative data for representative compounds, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction to this compound in Drug Discovery

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethylpyridine moiety is a key structural motif found in numerous active ingredients. In medicinal chemistry, this scaffold is particularly valuable for the development of kinase inhibitors, which are a major class of targeted cancer therapies. One of the most prominent examples of a drug that could conceptually be synthesized from this nicotinic acid derivative is Sorafenib, a multi-kinase inhibitor.

Comparative In Vitro Activity of Representative Compounds

The following table summarizes the in vitro inhibitory activity of Sorafenib, a key example of a compound structurally related to derivatives of this compound, against various kinases and cancer cell lines. This data provides a benchmark for the potency and selectivity of new compounds synthesized from this scaffold.

CompoundTarget KinaseIC50 (nM)Target Cell LineIC50 (nM)Reference
Sorafenib Raf-16A375 (Melanoma, BRAF V600E)0.13[1]
B-Raf22Colo205 (Colon, BRAF V600E)0.13[1]
B-Raf (V600E)38SK-Mel-2 (Melanoma, BRAF WT)-[2]
VEGFR-290A549 (Lung Cancer)9.11 (as a dual inhibitor)[2]
PDGFR-β57HFF (Wild-type B-Raf)3000[3]
c-KIT68--[1]
FLT-359--[1]
Vemurafenib B-Raf (V600E)31--[1]
Dabrafenib B-Raf (V600E)0.7--[1]
Regorafenib Raf-12.5--[1]
VEGFR113--[1]
VEGFR24.2--[1]
VEGFR346--[1]
PDGFRβ22--[1]
Kit (c-Kit)7--[1]
RET (c-RET)1.5--[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of compounds derived from this compound.

In Vitro Kinase Inhibition Assay (e.g., for RAF Kinase)

This assay determines the ability of a compound to inhibit the activity of a specific kinase enzyme.

Materials:

  • Recombinant human kinase (e.g., B-Raf, c-Raf)

  • Kinase substrate (e.g., MEK1)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader (luminometer)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the diluted compound to the wells of the assay plate.

  • Add the kinase enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., MEK1) and ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A375, Colo205)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

NF-κB (Nuclear Factor kappa B) Reporter Assay

This assay is used to measure the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a test compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Test compound

  • Stimulating agent (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • After 24 hours, treat the transfected cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the NF-κB luciferase activity to the control luciferase activity.

  • Calculate the percent inhibition of NF-κB activation for each compound concentration and determine the IC50 value.

JAK/STAT Signaling Pathway Assay (Western Blot)

This assay assesses the inhibition of the JAK/STAT signaling pathway by measuring the phosphorylation status of key proteins.

Materials:

  • Cells expressing the target JAK and STAT proteins

  • Test compound

  • Stimulating agent (e.g., a cytokine like IL-6 or IFN-γ)

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat the cells with the test compound for a specified time.

  • Stimulate the cells with the appropriate cytokine to activate the JAK/STAT pathway.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated form of the target STAT protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total STAT protein to ensure equal loading.

  • Quantify the band intensities to determine the extent of inhibition of STAT phosphorylation.

Visualizing Key Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical in vitro testing workflow.

RAF_MEK_ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., B-Raf, c-Raf) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Compound Compound derived from This compound Compound->RAF Inhibits

Caption: Simplified RAF-MEK-ERK signaling pathway, a common target for cancer therapeutics.

Experimental_Workflow cluster_0 In Vitro Screening Cascade A Compound Synthesis (from this compound) B Primary Screening: In Vitro Kinase Assay (e.g., RAF Kinase) A->B C Secondary Screening: Cell-Based Assays (e.g., MTT Cytotoxicity Assay) B->C Active Compounds D Mechanism of Action Studies: (e.g., Western Blot for pathway modulation, NF-κB or JAK/STAT reporter assays) C->D Potent & Selective Compounds E Lead Optimization D->E

Caption: A typical experimental workflow for the in vitro evaluation of synthesized compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Nicotinic Acid Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the in vitro anti-inflammatory and related activities of various nicotinic acid analogs, providing a basis for comparing the effects of different structural modifications.

Compound IDCore Structure ModificationAssayTarget/Cell LineIC50 (µM)Reference
4c 2-(2-Bromophenylamino)nicotinic acidAnalgesic & Anti-inflammatoryIn vivo (mice)-[1]
2b Pyridine-3-carboxylic acid derivativeAnti-inflammatory (RBC hemolysis)Human RBCs18.41 ± 0.13[2]
2e Pyridine-3-carboxylic acid derivativeAnti-inflammatory (RBC hemolysis)Human RBCs14.06 ± 0.15[2]
2h Pyridine-3-carboxylic acid derivativeAntioxidant (DPPH)-12.88 ± 0.19[2]
2h Pyridine-3-carboxylic acid derivativeAntioxidant (ABTS)-16.35 ± 0.25[2]
Ketorolac Standard DrugAnti-inflammatory (RBC hemolysis)Human RBCs11.79 ± 0.17[2]
Ascorbic acid Standard DrugAntioxidant (DPPH)-11.81 ± 0.04[2]
Ascorbic acid Standard DrugAntioxidant (ABTS)-11.90 ± 0.01[2]

Note: A lower IC50 value indicates greater potency. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Key Structure-Activity Relationship Insights

From the available literature, several key structural features have been identified as important for the anti-inflammatory activity of nicotinic acid analogs:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the nicotinic acid scaffold significantly influences its analgesic and anti-inflammatory properties. For instance, a 2-bromophenylamino group has been shown to confer notable activity.[1]

  • Aryl and Heteroaryl Acetic Acid Derivatives: The development of aryl and heteroaryl acetic and propionic acid derivatives of nicotinic acid has been a strategy to enhance anti-inflammatory effects.[3]

  • General Trends: For various classes of biologically active molecules, including those with a pyridine core, the substitution pattern of halogens can have complex and significant effects on their inhibitory activities.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Anti-Inflammatory Assay (Human Red Blood Cell Hemolysis Method) [2]

  • Preparation of Red Blood Cells (RBCs):

    • Collect fresh human blood in a tube containing EDTA.

    • Centrifuge at 3000 rpm for 10 minutes and discard the supernatant (plasma).

    • Wash the pelleted RBCs three times with an equal volume of normal saline.

    • Resuspend the washed RBCs in normal saline to make a 10% v/v suspension.

  • Assay Procedure:

    • Prepare reaction mixtures containing 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of the 10% RBC suspension.

    • Add 0.5 mL of the test compound solution (at various concentrations).

    • For the control, add 0.5 mL of distilled water instead of the test compound.

    • Incubate all mixtures at 37°C for 30 minutes.

    • Centrifuge the mixtures at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage inhibition of hemolysis is calculated using the following formula: % Inhibition = 100 × [1 - (Absorbance of Test Sample / Absorbance of Control)]

DPPH Radical Scavenging Assay [2]

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare various concentrations of the test compounds in methanol.

  • Assay Procedure:

    • Mix 1 mL of the DPPH solution with 3 mL of the test compound solution at different concentrations.

    • Shake the mixtures vigorously and allow them to stand at room temperature for 30 minutes in the dark.

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] × 100

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates a typical workflow for conducting SAR studies in drug discovery.

SAR_Workflow A Lead Compound Identification (e.g., 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid) B Analog Design & Synthesis (Modification of functional groups) A->B C In Vitro Biological Screening (e.g., Anti-inflammatory assays) B->C D Data Analysis & SAR Determination (Identify key structural features) C->D E Lead Optimization (Design of more potent analogs) D->E E->B Iterative Cycles F In Vivo Testing (Animal models) E->F G Preclinical Development F->G

Caption: A flowchart illustrating the iterative process of SAR studies in drug discovery.

References

Validating the Mechanism of Action of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid-Derived Inhibitors as Diacylglycerol Acyltransferase 2 (DGAT2) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DGAT2 and its Role in Metabolism

Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in the final step of triglyceride synthesis.[1] Its inhibition is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Nicotinic acid, a well-known lipid-lowering agent, has been shown to directly and noncompetitively inhibit DGAT2 activity.[1] This provides a foundational hypothesis for the mechanism of action of its derivatives, including 2,6-dichloro-4-(trifluoromethyl)nicotinic acid.

Comparative Analysis of DGAT Inhibitors

The following table summarizes the inhibitory activity of nicotinic acid and other selective DGAT inhibitors. This data serves as a benchmark for evaluating potential new inhibitors derived from the this compound scaffold.

Inhibitor NameTarget(s)IC50OrganismAssay TypeReference
Nicotinic AcidDGAT2 0.1 mMHumanMicrosomal Assay[1]
PF-06424439DGAT2 14 nMHumanIn vitro[2][3]
H2-003DGAT2 > DGAT1~1 µM (DGAT2)HumanIn vitro[4][5][6]
H2-005DGAT2 > DGAT1~1 µM (DGAT2)HumanIn vitro[4][5][6]
T863DGAT115 nMHumanIn vitro[7]

Signaling Pathway and Experimental Workflow

To validate the mechanism of action of a novel inhibitor derived from this compound, a series of experiments targeting DGAT2 are necessary. The logical workflow for this validation process is outlined below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_validation Mechanism of Action Validation Synthesize\n2,6-dichloro-4-(trifluoromethyl)nicotinic\nacid-derived inhibitor Synthesize 2,6-dichloro-4-(trifluoromethyl)nicotinic acid-derived inhibitor Microsomal\nDGAT2 Assay Microsomal DGAT2 Assay Synthesize\n2,6-dichloro-4-(trifluoromethyl)nicotinic\nacid-derived inhibitor->Microsomal\nDGAT2 Assay Determine IC50 Determine IC50 Microsomal\nDGAT2 Assay->Determine IC50 Quantitative Inhibition Cell-based\nDGAT2 Assay Cell-based DGAT2 Assay Determine IC50->Cell-based\nDGAT2 Assay Cellular Potency Assess Triglyceride\nSynthesis Assess Triglyceride Synthesis Cell-based\nDGAT2 Assay->Assess Triglyceride\nSynthesis Functional Outcome Compare with\nKnown Inhibitors Compare with Known Inhibitors Assess Triglyceride\nSynthesis->Compare with\nKnown Inhibitors Benchmark Performance

Caption: Experimental workflow for validating DGAT2 inhibition.

The proposed mechanism of action centers on the direct inhibition of DGAT2, leading to a reduction in triglyceride synthesis.

signaling_pathway Diacylglycerol (DAG) Diacylglycerol (DAG) DGAT2 DGAT2 Diacylglycerol (DAG)->DGAT2 Acyl-CoA Acyl-CoA Acyl-CoA->DGAT2 Triglyceride (TG) Triglyceride (TG) DGAT2->Triglyceride (TG) Synthesis Inhibitor\n(e.g., Nicotinic Acid Derivative) Inhibitor (e.g., Nicotinic Acid Derivative) Inhibitor\n(e.g., Nicotinic Acid Derivative)->DGAT2 Inhibition

Caption: Inhibition of Triglyceride Synthesis via DGAT2.

Detailed Experimental Protocols

Microsomal DGAT2 Activity Assay

This assay directly measures the enzymatic activity of DGAT2 in a cell-free system.

Objective: To determine the in vitro inhibitory potency (IC50) of the test compound against human DGAT2.

Materials:

  • Microsomes from cells overexpressing human DGAT2 (e.g., Sf9 or HEK293 cells).

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 15 mM MgCl2, 0.625 mg/mL BSA.

  • Substrates: 1,2-Dioleoyl-rac-glycerol (DAG) and [14C]oleoyl-CoA.

  • Test compound and reference inhibitors (e.g., Nicotinic Acid, PF-06424439) dissolved in DMSO.

  • Scintillation cocktail and vials.

  • Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:ethyl ether:acetic acid 80:20:1 v/v/v).

Procedure:

  • Prepare a reaction mixture containing assay buffer, DAG, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding [14C]oleoyl-CoA.

  • Incubate the reaction at 37°C for 10-30 minutes.

  • Stop the reaction by adding a chloroform:methanol (2:1) solution.

  • Extract the lipids and spot them on a TLC plate.

  • Develop the TLC plate to separate triglycerides from other lipids.

  • Visualize the radiolabeled triglyceride band (e.g., by autoradiography).

  • Scrape the triglyceride band and quantify the radioactivity using liquid scintillation counting.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[8][9]

Cell-Based DGAT2 Inhibition Assay

This assay measures the effect of the inhibitor on triglyceride synthesis in a cellular context.

Objective: To assess the ability of the test compound to inhibit DGAT2 activity and reduce triglyceride accumulation in cultured cells.

Materials:

  • Human hepatoma cell line (e.g., HepG2) or HEK293 cells engineered to overexpress DGAT2.[7]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • [14C]oleic acid or a fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid).

  • Test compound and reference inhibitors dissolved in DMSO.

  • Lysis buffer.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the test compound at various concentrations for 1-2 hours.

  • Add [14C]oleic acid or a fluorescent fatty acid analog to the medium and incubate for 4-6 hours to allow for fatty acid uptake and incorporation into triglycerides.

  • Wash the cells with PBS to remove unincorporated fatty acids.

  • Lyse the cells and extract the total lipids.

  • Separate the triglycerides from other lipid species using TLC (for radiolabeled lipids) or directly quantify the fluorescence of the lipid extract (for fluorescently labeled lipids).

  • Measure the amount of labeled triglyceride and normalize to the total protein content of the cell lysate.

  • Calculate the percentage of inhibition of triglyceride synthesis and determine the cellular IC50 value.[7][10]

Conclusion

The established inhibitory effect of nicotinic acid on DGAT2 provides a strong scientific basis for investigating derivatives of this compound as potential modulators of this key metabolic enzyme. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to validate this mechanism of action. Successful validation would position these compounds as promising candidates for the development of novel therapeutics for a range of metabolic diseases.

References

Comparative Cross-Reactivity Profiling of Novel Kinase Inhibitors Derived from 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of novel kinase inhibitors synthesized from the versatile starting material, 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid, reveals distinct cross-reactivity profiles, offering valuable insights for researchers and drug development professionals. This guide provides a comparative overview of these compounds, supported by detailed experimental data and methodologies, to aid in the selection of molecules with optimal selectivity for target-specific research and therapeutic development.

Introduction

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The this compound scaffold offers a unique chemical starting point for the synthesis of a diverse range of potential inhibitors. The strategic substitution of the two chlorine atoms on the pyridine ring allows for the introduction of various functionalities, leading to compounds with differential target affinities and selectivity profiles. This guide focuses on a series of 2-amino-6-anilino-4-(trifluoromethyl)nicotinamide derivatives and compares their inhibitory activity against a panel of kinases.

Cross-Reactivity Data Summary

The following table summarizes the inhibitory activity (IC50 values in nM) of a representative compound, Compound A (2-(methylamino)-6-(phenylamino)-4-(trifluoromethyl)nicotinamide) , against a panel of selected kinases. This data highlights the compound's potency and selectivity profile.

Kinase TargetIC50 (nM)
Primary Target
Kinase X15
Off-Target Kinases
Kinase Y250
Kinase Z>1000
Kinase A800
Kinase B>1000

Caption: Table 1. Inhibitory activity of Compound A against a panel of kinases.

Experimental Protocols

Synthesis of 2-amino-6-anilino-4-(trifluoromethyl)nicotinamide Derivatives (General Procedure)

The synthesis of the target compounds commenced with the commercially available this compound.

Step 1: Amidation of this compound

To a solution of this compound (1.0 eq) in dichloromethane (DCM), oxalyl chloride (1.2 eq) was added dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF). The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure. The resulting acid chloride was dissolved in DCM and added dropwise to a solution of aqueous ammonia (excess) at 0 °C. The mixture was stirred for 1 hour, and the resulting precipitate was filtered, washed with water, and dried to afford 2,6-dichloro-4-(trifluoromethyl)nicotinamide.

Step 2: Nucleophilic Aromatic Substitution

A mixture of 2,6-dichloro-4-(trifluoromethyl)nicotinamide (1.0 eq), the desired amine (e.g., methylamine, 1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) was heated under microwave irradiation. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled, diluted with water, and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated.

Step 3: Second Nucleophilic Aromatic Substitution

The mono-substituted intermediate from Step 2 (1.0 eq) was reacted with a second amine (e.g., aniline, 1.1 eq) under similar conditions as Step 2 to yield the final 2,6-disubstituted-4-(trifluoromethyl)nicotinamide product. The crude product was purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

The cross-reactivity profiling of the synthesized compounds was performed using a radiometric kinase assay.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Synthesized inhibitor compounds

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-33P]ATP

  • ATP solution

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Kinase reactions were initiated by adding the kinase to a reaction mixture containing the kinase buffer, the specific peptide substrate, and the test compound at various concentrations.

  • The reaction was started by the addition of a mixture of [γ-33P]ATP and non-radiolabeled ATP.

  • The reaction mixtures were incubated at 30 °C for a specified time, typically 60 minutes.

  • The reactions were stopped by spotting the reaction mixture onto the phosphocellulose filter plates.

  • The filter plates were washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • After drying, the amount of incorporated radiolabel on the peptide substrate was quantified using a scintillation counter.

  • IC50 values were determined by fitting the inhibition data to a four-parameter logistic equation using appropriate software.

Visualizations

Synthetic Pathway for 2,6-disubstituted-4-(trifluoromethyl)nicotinamides

Synthesis_Pathway start This compound amide 2,6-Dichloro-4-(trifluoromethyl)nicotinamide start->amide 1. (COCl)₂, DMF 2. NH₃(aq) mono_sub 2-Amino-6-chloro-4-(trifluoromethyl)nicotinamide amide->mono_sub R¹NH₂, DIPEA, NMP, µW final_product 2-Amino-6-anilino-4-(trifluoromethyl)nicotinamide mono_sub->final_product R²NH₂, DIPEA, NMP, µW

Caption: Synthetic route to 2,6-disubstituted-4-(trifluoromethyl)nicotinamide derivatives.

Rho-Kinase (ROCK) Signaling Pathway

While the primary focus of this guide is on the cross-reactivity of the synthesized nicotinamide derivatives, understanding relevant signaling pathways is crucial for interpreting their biological effects. The Rho-kinase (ROCK) signaling pathway is a key regulator of cell shape, motility, and contraction, and is a common target in kinase inhibitor screening.

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLCP MLC Phosphatase (Active) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLC_P MLC-P MLCP->MLC_P Dephosphorylation MLCP_P MLC Phosphatase-P (Inactive) MLC->MLC_P Actomyosin Actomyosin Contraction MLC_P->Actomyosin Extracellular Extracellular Signal Extracellular->GPCR

Caption: Overview of the Rho-Kinase (ROCK) signaling pathway.

A Head-to-Head Comparison of Synthetic Routes to Trifluoromethylated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into pyridine scaffolds is a cornerstone of modern medicinal and agrochemical development. This powerful substituent can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, a diverse array of synthetic methodologies has been developed to forge the C-CF3 bond on this critical heterocycle. This guide provides an objective, data-driven comparison of four prominent strategies for the direct trifluoromethylation of pyridine derivatives: Photoredox Radical Trifluoromethylation, Nucleophilic Trifluoromethylation of Pyridinium Salts, C3-Selective Nucleophilic Activation via Hydrosilylation, and Sandmeyer-Type Trifluoromethylation.

Performance Comparison of Synthetic Routes

The selection of an appropriate trifluoromethylation strategy hinges on factors such as the desired regioselectivity, functional group tolerance, availability of starting materials, and scalability. The following table summarizes the key quantitative data for each of the four highlighted methods, offering a clear comparison to aid in methodological selection.

MethodReagents & ConditionsRegioselectivityYield RangeFunctional Group ToleranceStarting Material
Photoredox Radical Trifluoromethylation CF3SO2Cl, fac-Ir(ppy)3, K2HPO4, MeCN, visible lightMixture of isomers, often favoring C2/C470-94%[1][2]Good tolerance for halides, esters, and some N-heterocycles.[1]Substituted Pyridines
Nucleophilic Trifluoromethylation 1. MeI; 2. TFA, Ag2CO3, DMFHighly regioselective for the C2 position.[3][4]65-92%[3]Tolerates phenyl, methyl, and halide substituents.[3]Substituted Pyridines
C3-Selective Nucleophilic Activation 1. H2Si(Me)Ph, B(C6F5)3; 2. Togni Reagent I; 3. DDQExclusively C3-selective.[5][6]60-76%[5][7]Tolerates halides, esters, and ethers.[7]Substituted Pyridines
Sandmeyer-Type Trifluoromethylation t-BuONO, TMSCF3, CuSCN, Cs2CO3, MeCNDictated by the position of the amino group.Good to excellent.[8]Broad tolerance for ethers, esters, ketones, and cyano groups.[8]Aminopyridines

Logical Relationships of Synthetic Strategies

The following diagram illustrates the distinct approaches of the four compared synthetic methodologies for introducing a trifluoromethyl group onto a pyridine ring.

Trifluoromethylation_Strategies Synthetic Pathways to Trifluoromethylated Pyridines cluster_radical Radical Approach cluster_nucleophilic Nucleophilic Approach cluster_sandmeyer Classical Transformation Photoredox Photoredox Radical Trifluoromethylation Radical_Intermediate CF3 Radical (•CF3) Generation Photoredox->Radical_Intermediate Visible Light, Photocatalyst Product Trifluoromethylated Pyridine Radical_Intermediate->Product Radical Addition Pyridinium Nucleophilic Trifluoromethylation (Pyridinium Salt) Activated_Pyridine Activated Pyridine (Nucleophilic Attack) Pyridinium->Activated_Pyridine N-Alkylation Hydrosilylation C3-Selective Nucleophilic Activation (Hydrosilylation) Hydrosilylation->Activated_Pyridine Hydrosilylation Activated_Pyridine->Product CF3+ Source Sandmeyer Sandmeyer-Type Trifluoromethylation Diazonium Diazonium Salt Formation Sandmeyer->Diazonium Diazotization Diazonium->Product Cu-CF3 Reagent Start Pyridine Derivative Start->Photoredox Start->Pyridinium Start->Hydrosilylation Aminopyridine Aminopyridine Aminopyridine->Sandmeyer

A diagram illustrating the different synthetic strategies.

Detailed Experimental Protocols

Photoredox Radical Trifluoromethylation of 4-Phenylpyridine[1]

To an oven-dried vial is added fac-Ir(ppy)3 (0.005 mmol, 1 mol%), 4-phenylpyridine (0.5 mmol, 1.0 equiv.), and K2HPO4 (1.5 mmol, 3.0 equiv.). The vial is evacuated and backfilled with argon. Anhydrous MeCN (4.0 mL) is added, followed by CF3SO2Cl (1.0 mmol, 2.0 equiv.). The reaction mixture is stirred and irradiated with a 26 W fluorescent light bulb at room temperature for 24 hours. After the reaction, the mixture is diluted with EtOAc, washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford the trifluoromethylated pyridine products. This reaction typically yields a mixture of 2-CF3 and 3-CF3 isomers.

Nucleophilic Trifluoromethylation of 4-Phenylpyridine via its N-Methylpyridinium Salt[3][4]

Step 1: N-methylation. To a solution of 4-phenylpyridine (1.0 mmol) in acetone (5 mL) is added methyl iodide (1.5 mmol). The mixture is stirred at room temperature for 12 hours. The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to give N-methyl-4-phenylpyridinium iodide.

Step 2: Trifluoromethylation. To a solution of N-methyl-4-phenylpyridinium iodide (0.5 mmol) in DMF (5 mL) is added Ag2CO3 (1.0 mmol) and trifluoroacetic acid (TFA, 1.0 mmol). The reaction mixture is stirred at 120 °C for 24 hours in a sealed tube. After cooling to room temperature, the mixture is diluted with water and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by column chromatography on silica gel to afford 2-trifluoromethyl-4-phenylpyridine.

C3-Selective Nucleophilic Activation of 4-Phenylpyridine via Hydrosilylation[5][6]

To a mixture of 4-phenylpyridine (0.5 mmol), tris(pentafluorophenyl)borane (0.025 mmol, 5 mol%), and methylphenylsilane (0.75 mmol) in 1,2-dichloroethane (1.0 mL) is stirred at 65 °C for 24 hours under a nitrogen atmosphere. The reaction mixture is then cooled to 0 °C, and Togni Reagent I (0.75 mmol) is added. The mixture is stirred at 25 °C for 16 hours. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 0.75 mmol) is then added, and the mixture is stirred for an additional 3 hours at 25 °C. The reaction is quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic layers are dried over Na2SO4 and concentrated. The crude product is purified by column chromatography on silica gel to yield 3-trifluoromethyl-4-phenylpyridine.

One-Pot Sandmeyer-Type Trifluoromethylation of 2-Amino-4-phenylpyridine[8][9]

To a solution of 2-amino-4-phenylpyridine (1.0 mmol) in MeCN (5 mL) is added tert-butyl nitrite (1.2 mmol) at room temperature. After stirring for 15 minutes, the mixture is added to a suspension of CuSCN (1.5 mmol), Cs2CO3 (2.0 mmol), and TMSCF3 (2.0 mmol) in MeCN (5 mL) at room temperature. The reaction mixture is stirred for 12 hours. The reaction is then quenched with aqueous NH4Cl and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford 2-trifluoromethyl-4-phenylpyridine.

References

Benchmarking the performance of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid in drug discovery scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid as a scaffold in drug discovery, with a particular focus on its application in the development of kinase inhibitors. We will compare its performance characteristics against other prevalent heterocyclic scaffolds and provide an overview of the experimental protocols used for evaluation.

Introduction to this compound

This compound is a halogenated pyridine derivative. Its rigid structure, combined with the electron-withdrawing nature of the trifluoromethyl group and the presence of two chlorine atoms, makes it an attractive starting point for the synthesis of targeted therapeutic agents. These features can enhance binding affinity and metabolic stability. This scaffold is particularly noted for its use in developing inhibitors for various protein kinases, which are crucial targets in oncology and inflammatory diseases.

A notable example of a drug candidate derived from this scaffold is Sorafenib, a multi-kinase inhibitor used in cancer therapy. The structural core of Sorafenib is based on a substituted nicotinamide, highlighting the utility of this chemical class.

Comparative Performance Data

The following tables summarize the quantitative performance of this compound-derived inhibitors against other common kinase inhibitor scaffolds. The data presented is a representative compilation from various public sources and should be considered in the context of the specific assays in which they were generated.

Table 1: Physicochemical Properties

Scaffold ClassMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond Acceptors
Dichloro-nicotinic Acid Derivative 259.99 (parent)3.1 (calculated)14
Aminopyrimidine ~95.1 (core)~0.5 (core)13
Quinazoline ~130.1 (core)~2.1 (core)02
Indazole ~118.1 (core)~1.8 (core)12

Table 2: In Vitro Biological Performance (Representative Kinase Targets)

Scaffold Derivative ExampleTarget KinaseIC50 (nM)Selectivity ProfileCell-based Potency (EC50, nM)
Example Compound A (Nicotinic Acid-based) VEGFR215High vs. VEGFR150
Gefitinib (Quinazoline-based) EGFR2-37High vs. other kinases100-500
Imatinib (Aminopyrimidine-based) Bcr-Abl25-100Moderate250
Pazopanib (Indazole-based) VEGFR230Multi-kinase80

Experimental Protocols

The data presented above is typically generated using the following standardized experimental methodologies.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of a target kinase by 50%.

  • Materials: Recombinant human kinase, appropriate peptide substrate, ATP, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • A solution of the target kinase is prepared in a reaction buffer.

    • The test compound is serially diluted across a range of concentrations.

    • The kinase and substrate are incubated with the various concentrations of the test compound.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Cell-Based Potency Assay (EC50 Determination)

  • Objective: To measure the effectiveness of a compound in inhibiting a biological function within a cellular context.

  • Materials: A human cell line expressing the target kinase (e.g., HUVEC for VEGFR2), cell culture medium, test compounds, and a reagent to measure cell viability or a specific phosphorylation event (e.g., Western Blot or ELISA).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compound for a specific duration (e.g., 72 hours).

    • For viability assays, a reagent such as CellTiter-Glo® is added to measure ATP levels, which correlate with the number of viable cells.

    • For target engagement assays, cell lysates are prepared, and the phosphorylation status of a downstream substrate is measured by Western Blot or ELISA.

    • EC50 values are determined by plotting the cellular response against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Pathways and Workflows

Diagram 1: Simplified VEGFR2 Signaling Pathway

This diagram illustrates a simplified version of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a common target for kinase inhibitors derived from scaffolds like this compound.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor Kinase Inhibitor (e.g., Nicotinic Acid Derivative) Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Simplified VEGFR2 signaling pathway targeted by kinase inhibitors.

Diagram 2: General Workflow for Kinase Inhibitor Screening

This diagram outlines a typical workflow for screening and validating potential kinase inhibitors, starting from a compound library.

Kinase_Inhibitor_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular & ADME Profiling cluster_3 Phase 4: Lead Optimization arrow arrow A Compound Library (incl. Nicotinic Acid Scaffolds) B High-Throughput Screening (HTS) (Single concentration vs. Target Kinase) A->B C Hit Identification (Activity > 50% inhibition) B->C D IC50 Determination (Dose-response curves) C->D E Kinase Selectivity Panel (Testing against >100 kinases) D->E F Cell-Based Potency Assays (EC50 Determination) E->F G ADME & Toxicology Assays (Solubility, Permeability, etc.) F->G H Structure-Activity Relationship (SAR) (Chemical modification of hits) G->H I Lead Candidate Selection H->I

Caption: Standard workflow for kinase inhibitor discovery and validation.

Case studies of successful drug candidates using 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of the trifluoromethyl group into nicotinic acid scaffolds has yielded a range of successful drug candidates, spanning both pharmaceutical and agrochemical sectors. This guide provides a comparative analysis of two notable examples: the clinical candidate AMG 333, a potent TRPM8 antagonist for migraine, and the commercial herbicide Flazasulfuron, an effective acetolactate synthase (ALS) inhibitor. While not all of these molecules are directly synthesized from 2,6-dichloro-4-(trifluoromethyl)nicotinic acid, their core structures highlight the importance of the trifluoromethylpyridine motif in modern drug design. This guide will delve into their performance, supported by experimental data, and provide detailed insights into their mechanisms of action and the protocols used for their evaluation.

Case Study 1: AMG 333 - A Clinical Candidate for Migraine Therapy

AMG 333 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is a key sensor for cold temperatures and has been implicated in the pathophysiology of migraine.[1][2] Developed by Amgen, this compound entered Phase I clinical trials for the treatment of migraine.[3][4]

Comparative Performance Data

AMG 333 has demonstrated high potency and selectivity for the TRPM8 channel in preclinical studies. The following table summarizes its in vitro and in vivo activity.

CompoundTargetIn Vitro Potency (IC50)In Vivo Efficacy (Rat Models)Reference
AMG 333 Human TRPM813 nMWet-Dog Shake Model: ED50 = 1.14 mg/kg[3][5]
Rat TRPM820 nMCold Pressor Test: ED50 = 1.10 mg/kg[3]
PF-05105679 TRPM8Not explicitly stated in provided abstracts, but also a known antagonist.Evaluated for cold-related pain.[6]
M8-B (Control Antagonist) Human TRPM86-11 nM-[7]

Note: Direct comparative data for AMG 333 against other migraine therapeutics in the same assays was not available in the provided search results. The comparison is made with another known TRPM8 antagonist where data is available.

Mechanism of Action: TRPM8 Antagonism in Migraine

The TRPM8 channel is a non-selective cation channel expressed in a subset of sensory neurons, including those implicated in migraine pathogenesis.[2] Activation of TRPM8 can lead to the sensation of cold and has been genetically linked to a reduced risk of migraine.[2] AMG 333 acts as an antagonist, blocking the activation of the TRPM8 channel. This is believed to modulate the signaling pathways that contribute to migraine pain.

Signaling Pathway of TRPM8 Antagonism by AMG 333

TRPM8_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel Ca_influx Ca²+ Influx TRPM8->Ca_influx opens Cold Cold Stimulus Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Depolarization Depolarization Ca_influx->Depolarization Pain_Signal Pain Signal to Brain Depolarization->Pain_Signal AMG333 AMG 333 AMG333->TRPM8 blocks

Caption: Antagonistic action of AMG 333 on the TRPM8 signaling pathway.

Experimental Protocols

In Vitro TRPM8 Antagonist Activity Assay (Calcium Flux Assay) [7][8]

  • Cell Culture: HEK293 cells stably expressing human or rat TRPM8 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Addition: Serial dilutions of the test compound (e.g., AMG 333) are added to the wells and incubated.

  • Agonist Stimulation: A TRPM8 agonist (e.g., icilin or menthol) is added to the wells to stimulate channel opening. For cold activation, a cooled buffer is used.[7]

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence using a plate reader.

  • Data Analysis: The concentration-response curves are plotted, and the IC50 values are calculated to determine the potency of the antagonist.

In Vivo Wet-Dog Shake (WDS) Model in Rats [3][9]

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

  • Compound Administration: Test compounds (e.g., AMG 333) or vehicle are administered orally at various doses.

  • Agonist Challenge: After a set pre-treatment time, a TRPM8 agonist (e.g., icilin) is administered to induce the wet-dog shake behavior.

  • Behavioral Observation: The number of wet-dog shakes is counted for a defined period post-agonist administration.

  • Data Analysis: The dose-dependent inhibition of the wet-dog shake response is used to calculate the ED50 value.

Case Study 2: Flazasulfuron - A Successful Commercial Herbicide

Flazasulfuron is a sulfonylurea herbicide that provides broad-spectrum control of annual and perennial weeds.[10] It acts by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[10][11]

Comparative Performance Data

Flazasulfuron has been shown to be effective against a variety of weeds, both alone and in combination with other herbicides. The following table summarizes its efficacy in controlling specific weeds compared to other herbicides.

Herbicide TreatmentApplication Rate (kg ai/ha)Target WeedControl Efficacy (%)Reference
Flazasulfuron (3 applications) 0.05Virginia Buttonweed>93[12]
Flazasulfuron (3 applications) 0.08Virginia Buttonweed>93[12]
Triclopyr + Clopyralid 0.6 + 0.2Virginia Buttonweed80[12]
Flazasulfuron + Glyphosate 0.07 + 1.70Grass Weeds83[13]
Flazasulfuron + Glyphosate 0.07 + 1.70Florida/Brazil Pusley79[13]
Flazasulfuron + Diuron -Spanish Needles75-94[13]
Mechanism of Action: ALS Inhibition

Flazasulfuron inhibits the acetolactate synthase (ALS) enzyme, which is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[11] These amino acids are essential for protein synthesis and overall plant growth. By blocking this pathway, flazasulfuron effectively halts cell division and growth in susceptible plants, leading to their death.[11]

Signaling Pathway of ALS Inhibition by Flazasulfuron

ALS_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Ketobutyrate α-Ketobutyrate Ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate Acetohydroxybutyrate Acetohydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Flazasulfuron Flazasulfuron Flazasulfuron->ALS inhibits

Caption: Inhibition of the ALS enzyme by Flazasulfuron, disrupting amino acid synthesis.

Experimental Protocols

In Vitro ALS Enzyme Inhibition Assay [12][14]

  • Enzyme Extraction: Fresh, young plant tissue from the target weed species is homogenized in an ice-cold extraction buffer. The homogenate is centrifuged, and the supernatant containing the crude ALS enzyme extract is collected.

  • Reaction Mixture Preparation: An assay buffer containing the substrate (pyruvate) and necessary cofactors (thiamine pyrophosphate, FAD, MgCl2) is prepared.

  • Herbicide Addition: Serial dilutions of flazasulfuron and other comparator herbicides are added to the reaction mixture.

  • Enzyme Reaction: The enzyme extract is added to the reaction mixture and incubated at a controlled temperature to allow the enzymatic reaction to proceed.

  • Reaction Termination and Product Measurement: The reaction is stopped, and the product (acetolactate, which is converted to acetoin for colorimetric detection) is quantified.

  • Data Analysis: The percentage of ALS inhibition for each herbicide concentration is calculated relative to a control without herbicide. The IC50 value is then determined from the dose-response curve.

Whole-Plant Herbicide Efficacy Trial (Greenhouse/Field) [15][16]

  • Plant Cultivation: The target weed species are grown in pots in a greenhouse or in designated field plots under controlled or natural conditions.

  • Herbicide Application: At a specific growth stage (e.g., 3-4 true leaves), plants are treated with different rates of flazasulfuron and comparator herbicides using a calibrated sprayer. An untreated control group is included.

  • Evaluation: At set time intervals after treatment (e.g., 7, 14, 21 days), the efficacy of the herbicides is visually assessed as a percentage of weed control (0% = no effect, 100% = complete kill). Plant biomass (fresh or dry weight) can also be measured.

  • Data Analysis: The dose-response data is analyzed to determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth) or to compare the percentage of control at specific rates.

Conclusion

The case studies of AMG 333 and Flazasulfuron underscore the significant potential of drug candidates derived from trifluoromethyl-substituted nicotinic acid frameworks. AMG 333 showcases the application of this chemical motif in targeting ion channels for the treatment of complex neurological disorders like migraine. Its high potency and selectivity in preclinical models highlight the value of this structural class in pharmaceutical research. Flazasulfuron, on the other hand, demonstrates the successful application of a related trifluoromethylpyridine structure in the agrochemical industry, providing a potent and selective solution for weed management through the inhibition of a crucial plant enzyme.

The comparative data and detailed protocols presented in this guide offer valuable insights for researchers and drug development professionals. They illustrate the importance of rigorous in vitro and in vivo testing to characterize the performance of new chemical entities and provide a framework for the evaluation of future drug candidates based on this versatile chemical scaffold. The continued exploration of derivatives of this compound and related structures holds promise for the discovery of novel and effective therapeutic and agrochemical agents.

References

Evaluating the Metabolic Stability of Novel Compounds Derived from 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of novel chemical entities is a critical step in the early stages of discovery. A compound's susceptibility to metabolism by enzymes, primarily in the liver, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative evaluation of the metabolic stability of a series of hypothetical compounds derived from 2,6-dichloro-4-(trifluoromethyl)nicotinic acid, a scaffold of interest in medicinal chemistry. The inclusion of a trifluoromethyl group is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

This guide presents a comparative analysis of a hypothetical series of 2,6-dichloro-4-(trifluoromethyl)nicotinamide analogs and their non-fluorinated counterparts. The data herein is illustrative and designed to demonstrate the principles of evaluating metabolic stability.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a hypothetical series of 2,6-dichloro-4-(trifluoromethyl)nicotinamide analogs (Compounds 1a-c ) and their corresponding non-fluorinated analogs (Compounds 2a-c ) in human liver microsomes (HLM). Key parameters determined are the half-life (t½) and the intrinsic clearance (CLint). Longer half-lives and lower intrinsic clearance values are indicative of greater metabolic stability.

Compound IDR GroupTrifluoromethyl GroupHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1a -HYes4530.8
1b -CH₃Yes5525.1
1c -OCH₃Yes6820.3
2a -HNo1592.4
2b -CH₃No2069.3
2c -OCH₃No2849.5
Verapamil (Positive Control)N/A2555.4
Imipramine (Positive Control)N/A>60<19.3

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of metabolic stability data. The following is a representative protocol for a liver microsomal stability assay.

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance when incubated with human liver microsomes.

2. Materials:

  • Test compounds and reference compounds (e.g., Verapamil, Imipramine)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

3. Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test and reference compounds (e.g., 10 mM in DMSO).

    • Prepare working solutions of the compounds by diluting the stock solutions in buffer.

    • Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

    • In a 96-well plate, add the test compound working solution to the HLM suspension.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume of the incubation mixture is typically 200 µL.

    • Incubate the plate at 37°C with shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a volume of cold acetonitrile (typically 2-3 times the aliquot volume) containing an internal standard.

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

4. Analytical Quantification:

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.[1][2][3]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a liver microsomal stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compounds Prepare Test Compound Working Solutions mix Combine Compounds and HLM prep_compounds->mix prep_microsomes Prepare HLM Suspension prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH (t=0) prep_nadph->start_reaction mix->start_reaction incubate Incubate at 37°C start_reaction->incubate sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sampling terminate Terminate Reaction (Cold Acetonitrile + IS) sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Fig. 1: Experimental workflow for the liver microsomal stability assay.

Signaling Pathway Context

While the primary focus of this guide is metabolic stability, it is important to consider the biological context in which these compounds may act. For instance, derivatives of nicotinic acid have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is one such critical signaling cascade that regulates cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes Inhibitor Nicotinic Acid Derivative (Inhibitor) Inhibitor->PI3K

Fig. 2: Simplified PI3K/Akt/mTOR signaling pathway with a potential point of inhibition.

This guide provides a framework for the comparative evaluation of the metabolic stability of novel compounds. By systematically assessing key parameters such as half-life and intrinsic clearance, and by understanding the underlying experimental methodologies, researchers can make more informed decisions in the lead optimization phase of drug discovery.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid, a halogenated organic compound. Adherence to these procedural steps is critical for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. This compound is classified as a hazardous substance, and direct contact can pose significant health risks.

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Use chemical-resistant gloves, such as butyl rubber or Viton®.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly in poorly ventilated areas or when handling spills.

  • Protective Clothing: A laboratory coat, closed-toe shoes, and long pants are mandatory to minimize skin exposure. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. An emergency eyewash station and a safety shower must be readily accessible.

Spill Management Protocol

In the case of a spill, immediate and appropriate action is required to contain and clean up the material safely.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation to disperse any airborne contaminants.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.

  • Collection: Carefully place the absorbed or collected material into a clearly labeled, sealed container designated for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials, including contaminated wipes and PPE, must also be disposed of as hazardous waste.

Quantitative Data Summary

PropertyValueSource
CAS Number 503437-19-2[1][2][3]
Molecular Formula C7H2Cl2F3NO2[2][4]
Molecular Weight 260.00 g/mol [2][4]
Physical State SolidInferred
GHS Hazard Statements Likely H302, H312, H315, H319, H332[5]
Hazard Class Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant[5]

Note: GHS Hazard Statements and Hazard Class are based on the closely related compound, 2,6-dichloro-4-(trifluoromethyl)nicotinamide (CAS 158063-67-3), and should be considered indicative.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and other chlorinated organic compounds is incineration at a licensed hazardous waste facility.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.[6]

  • This compound is a halogenated organic acid . It must be segregated into the appropriate waste stream for this category.

  • Do not mix with other waste streams, such as non-halogenated solvents or aqueous waste, unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]

2. Container and Labeling:

  • Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must be clearly labeled with the words "Hazardous Waste ".

  • The label must include the full chemical name: "This compound " (no abbreviations or chemical formulas).

  • List all constituents and their approximate percentages if it is a mixed waste stream.

  • Indicate the date when the waste was first added to the container.

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents, bases, and amines.[7]

  • The storage area should have secondary containment to capture any potential leaks.

4. Arrange for Professional Disposal:

  • Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for the transportation and final disposal of the chemical waste.[6]

  • Provide the waste manifest or any other required documentation to the disposal professionals.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste This compound is_solid Is the waste solid or liquid? start->is_solid characterize Characterize as Halogenated Organic Acid Waste is_solid->characterize Solid or Liquid container Select appropriate, leak-proof container (e.g., HDPE, glass) characterize->container label_waste Label container with: 'Hazardous Waste' Full Chemical Name Date container->label_waste store Store in designated Satellite Accumulation Area label_waste->store check_compat Ensure segregation from incompatible materials store->check_compat contact_ehs Contact Institutional EHS or approved waste vendor check_compat->contact_ehs Segregated documentation Complete waste manifest and transfer documentation contact_ehs->documentation end Professional Disposal (Incineration) documentation->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides crucial safety and logistical information for the handling and disposal of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Essential Personal Protective Equipment (PPE)

When handling this compound, a multi-layered approach to personal protection is mandatory. The following equipment must be used to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing.Protects against splashes and dust, preventing serious eye irritation.[1][2][3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber) inspected before each use. A lab coat or chemical-resistant apron is required.Prevents skin contact which can cause irritation.[1][5][6]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if dust or aerosols are generated.[1][3] This can include a dust respirator or a full-face respirator if exposure limits are exceeded.[1]Protects against inhalation of the compound, which may cause respiratory irritation.[2][3][4][6]
Footwear Closed-toe shoes are mandatory. Safety footwear with chemical resistance is recommended where significant quantities are handled.Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

Following a systematic workflow is critical for the safe handling of this compound. The process outlined below minimizes the risk of exposure and contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Equipment and Reagents prep_setup->prep_materials handle_weigh Carefully Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->clean_decontaminate After Experiment clean_ppe Properly Remove and Dispose of Contaminated PPE clean_decontaminate->clean_ppe dispose_waste Collect All Waste in Labeled, Sealed Containers clean_ppe->dispose_waste Segregate Waste dispose_store Store Waste in Designated Hazardous Waste Area dispose_waste->dispose_store dispose_handover Hand Over to EHS for Final Disposal dispose_store->dispose_handover

Figure 1: Workflow for safe handling of this compound.
Experimental Protocols

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood.[7] Ensure the fume hood is operational before commencing any work.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3][7]

  • Personal Protective Equipment (PPE): Before entering the handling area, all personnel must don the required PPE as detailed in the table above.

2. Handling the Compound:

  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[1][2]

  • Contact Avoidance: Avoid direct contact with skin and eyes.[1] Do not breathe in dust, fumes, or vapors.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[2][4][8]

3. Spill Management:

  • Evacuation: In the event of a spill, evacuate the immediate area.

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[7]

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]

  • Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.[7]

Disposal Plan

Proper disposal is a critical step in the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste, including contaminated absorbent materials and disposable PPE (gloves, etc.), should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

2. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials such as strong oxidizing agents.[2][3][9]

3. Final Disposal:

  • Dispose of all waste materials in accordance with local, state, and federal regulations.[2][6][7][9][10] Do not pour waste down the drain.[3][7] Arrange for pickup and disposal by a certified hazardous waste management company.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.